molecular formula C5H8N4O B2452320 3-amino-1-methyl-1H-pyrazole-4-carboxamide CAS No. 89181-79-3

3-amino-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2452320
CAS No.: 89181-79-3
M. Wt: 140.146
InChI Key: AFVDRBOAZKXVQB-UHFFFAOYSA-N
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Description

3-amino-1-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C5H8N4O and its molecular weight is 140.146. The purity is usually 95%.
BenchChem offers high-quality 3-amino-1-methyl-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-amino-1-methyl-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-1-methylpyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O/c1-9-2-3(5(7)10)4(6)8-9/h2H,1H3,(H2,6,8)(H2,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFVDRBOAZKXVQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89181-79-3
Record name 3-amino-1-methyl-1H-pyrazole-4-carboxamide
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Foundational & Exploratory

An In-depth Technical Guide to 3-amino-1-methyl-1H-pyrazole-4-carboxamide: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3-amino-1-methyl-1H-pyrazole-4-carboxamide core represents a quintessential "privileged scaffold" in medicinal chemistry, underpinning the development of a multitude of targeted therapeutics. This technical guide provides a comprehensive overview of this vital heterocyclic motif, intended for researchers, scientists, and drug development professionals. We will delve into its precise chemical identity, elucidate a robust synthetic pathway, and explore its profound impact on modern pharmacology, with a particular focus on its role as a potent kinase inhibitor in oncology. This document is designed to be a practical and insightful resource, bridging fundamental chemistry with cutting-edge applications in drug discovery.

Chemical Identity and Structural Elucidation

The unambiguous identification of a chemical entity is the bedrock of reproducible scientific research. The compound of interest is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: 3-amino-1-methyl-1H-pyrazole-4-carboxamide

This name precisely describes a five-membered pyrazole ring with an amino group at the 3-position, a methyl group on the nitrogen at the 1-position, and a carboxamide group at the 4-position.

Chemical Structure:

Caption: 2D structure of 3-amino-1-methyl-1H-pyrazole-4-carboxamide.

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC5H8N4OPubChem
Molecular Weight140.14 g/mol PubChem
XLogP3-0.9PubChem
Hydrogen Bond Donor Count2PubChem
Hydrogen Bond Acceptor Count3PubChem
Rotatable Bond Count1PubChem

Synthesis of 3-amino-1-methyl-1H-pyrazole-4-carboxamide: A Step-by-Step Protocol

The synthesis of 3-amino-1-methyl-1H-pyrazole-4-carboxamide can be efficiently achieved through a well-established cyclocondensation reaction, a cornerstone of heterocyclic chemistry. The following protocol is a robust and adaptable method based on established literature procedures for analogous compounds.

Overall Synthetic Workflow:

G start Starting Materials: - Methyl 2-cyano-3-ethoxyacrylate - Methylhydrazine reaction Cyclocondensation Reaction (Ethanol, Reflux) start->reaction workup Work-up: - Solvent Removal - Aqueous Wash reaction->workup purification Purification: - Recrystallization workup->purification product Final Product: 3-amino-1-methyl-1H-pyrazole-4-carboxamide purification->product

Caption: Experimental workflow for the synthesis of 3-amino-1-methyl-1H-pyrazole-4-carboxamide.

Experimental Protocol:

Materials:

  • Methyl 2-cyano-3-ethoxyacrylate

  • Methylhydrazine

  • Ethanol (absolute)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 2-cyano-3-ethoxyacrylate (1 equivalent) in absolute ethanol.

  • Addition of Methylhydrazine: To the stirred solution, add methylhydrazine (1.1 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

  • Cyclization: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Acid-Base Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 3-amino-1-methyl-1H-pyrazole-4-carboxylate can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the corresponding ester.

  • Amidation: To obtain the final carboxamide, the purified ester is subjected to amidation. This can be achieved by heating the ester in a sealed tube with a solution of ammonia in methanol. Alternatively, the ester can be hydrolyzed to the carboxylic acid, followed by coupling with ammonia using a standard peptide coupling reagent.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is an excellent solvent for both reactants and facilitates the reaction at a convenient reflux temperature.

  • Slight Excess of Methylhydrazine: A slight excess of methylhydrazine ensures the complete consumption of the limiting reagent, methyl 2-cyano-3-ethoxyacrylate.

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the cyclization reaction to proceed at a reasonable rate.

  • Acid-Base Wash: The aqueous work-up with sodium bicarbonate is crucial to remove any unreacted acidic starting materials or byproducts.

Applications in Drug Development: A Focus on Kinase Inhibition

The 3-aminopyrazole scaffold is a cornerstone in the design of kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[1][2] The specific arrangement of a hydrogen bond donor (the amino group) and acceptor (the pyrazole nitrogen) allows for critical interactions with the hinge region of the ATP-binding pocket of many kinases.[3]

3.1. Cyclin-Dependent Kinase (CDK) Inhibition:

Derivatives of 3-aminopyrazole have been extensively investigated as inhibitors of CDKs, particularly CDK2.[4][5] CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[6] By inhibiting CDK2, these compounds can arrest the cell cycle, primarily at the G1/S transition, thereby preventing the proliferation of cancer cells.[7]

3.2. Aurora Kinase Inhibition:

Aurora kinases are essential for proper mitotic progression, and their overexpression is common in many cancers.[8] 3-Aminopyrazole-based compounds have been developed as potent inhibitors of Aurora kinases A and B, leading to mitotic arrest and apoptosis in tumor cells.[2]

3.3. AXL Receptor Tyrosine Kinase Inhibition:

AXL is a receptor tyrosine kinase implicated in tumor metastasis and drug resistance.[9] Novel 3-aminopyrazole derivatives have been discovered as potent and selective AXL inhibitors, demonstrating the potential to suppress cancer cell migration and invasion.[9]

3.4. Fibroblast Growth Factor Receptor (FGFR) Inhibition:

Aberrant FGFR signaling is a driver in various cancers.[10] The 3-aminopyrazole scaffold has been successfully employed to develop inhibitors that target both wild-type and mutant forms of FGFR, offering a strategy to overcome acquired resistance to other targeted therapies.[11]

Mechanism of Action and Signaling Pathways

The therapeutic efficacy of 3-aminopyrazole-based drugs stems from their ability to modulate critical intracellular signaling pathways that govern cell proliferation, survival, and metastasis.

4.1. Inhibition of the CDK2/Cyclin A Signaling Pathway:

G cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F releases CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 promotes transcription of Cyclin E CyclinA_CDK2 Cyclin A / CDK2 CyclinE_CDK2->CyclinA_CDK2 activates DNA_Replication DNA Replication CyclinA_CDK2->DNA_Replication initiates Inhibitor 3-Aminopyrazole Inhibitor Inhibitor->CyclinA_CDK2 inhibits

Caption: Simplified schematic of the CDK2/Cyclin A signaling pathway and its inhibition by 3-aminopyrazole derivatives.

In a normal cell cycle, the progression from the G1 to the S phase is tightly regulated by the activity of CDK2 in complex with Cyclin E and subsequently Cyclin A.[7] 3-Aminopyrazole-based inhibitors compete with ATP for the binding site on CDK2, preventing the phosphorylation of key substrates required for DNA replication.[4] This leads to cell cycle arrest and prevents the proliferation of rapidly dividing cancer cells.

4.2. Modulation of the AXL Signaling Pathway:

G Gas6 Gas6 AXL AXL Receptor Gas6->AXL binds & activates PI3K PI3K AXL->PI3K activates Akt Akt PI3K->Akt activates Cell_Survival Cell Survival Metastasis Akt->Cell_Survival promotes Inhibitor 3-Aminopyrazole Inhibitor Inhibitor->AXL inhibits

Caption: Overview of the AXL signaling pathway and its therapeutic targeting.

The AXL receptor tyrosine kinase is activated by its ligand, Gas6, leading to the activation of downstream pro-survival and pro-metastatic pathways, such as the PI3K/Akt pathway.[1][12] 3-Aminopyrazole-based AXL inhibitors block the kinase activity of the AXL receptor, thereby preventing the transduction of these oncogenic signals.[9] This can lead to a reduction in tumor growth, metastasis, and the reversal of drug resistance.

Conclusion and Future Perspectives

3-amino-1-methyl-1H-pyrazole-4-carboxamide and its derivatives represent a remarkably versatile and potent class of compounds in the armamentarium of medicinal chemists. Their proven success as kinase inhibitors has cemented their status as a privileged scaffold in oncology drug discovery. The ability to synthetically modify the core structure allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties, enabling the development of next-generation targeted therapies.

Future research will likely focus on expanding the therapeutic applications of 3-aminopyrazole derivatives beyond oncology, exploring their potential in inflammatory, infectious, and neurodegenerative diseases. Furthermore, the development of novel synthetic methodologies that are more efficient and environmentally friendly will continue to be an important area of investigation. The enduring legacy of the 3-aminopyrazole scaffold is a testament to the power of heterocyclic chemistry in addressing unmet medical needs.

References

  • Abdel-Wahab, B. F., Abdel-Aziem, A., & El-Awaad, E. (2020). A pathway map of AXL receptor-mediated signaling network. Journal of Cellular and Molecular Medicine, 24(17), 9687–9696. [Link]

  • Creative Diagnostics. (n.d.). CDK Signaling Pathway. Retrieved February 23, 2026, from [Link]

  • Creative Diagnostics. (n.d.). Aurora Kinase Signaling Pathway. Retrieved February 23, 2026, from [Link]

  • Dienstmann, R., Rodon, J., & Tabernero, J. (2012). Molecular Pathways: Fibroblast Growth Factor Signaling: A New Therapeutic Opportunity in Cancer. Clinical Cancer Research, 18(7), 1855–1862*. [Link]

  • Gao, Y., et al. (2022). Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors. Journal of Medicinal Chemistry, 65(23), 15726–15745. [Link]

  • Katancic, Z., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. [Link]

  • Larochelle, S., et al. (2007). Distinct Activation Pathways Confer Cyclin Binding Specificity on Cdk1 and Cdk2 in Human Cells. Molecular Cell, 25(6), 839-850*. [Link]

  • Moir, D. T., et al. (2013). New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. Molecules, 18(11), 13437–13454. [Link]

  • Pevarello, P., et al. (2023). Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction as potential anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2269580. [Link]

  • Pippione, A. C., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834. [Link]

  • Reactome. (n.d.). Cyclin A:Cdk2-associated events at S phase entry. Retrieved February 23, 2026, from [Link]

  • Santoro, M. G., et al. (2005). 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 2. Lead optimization. Journal of Medicinal Chemistry, 48(8), 2924–2936. [Link]

  • Staff, S., et al. (2019). Aurora A Protein Kinase: To the Centrosome and Beyond. Cancers, 11(1), 93. [Link]

  • Wang, Y., et al. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters, 11(11), 2221–2227. [Link]

  • Wu, P., et al. (2020). FGF/FGFR signaling pathway involved resistance in various cancer types. Journal of Hematology & Oncology, 13(1), 115. [Link]

  • Wulfkuhle, J. D., et al. (2004). Cyclin A/Cdk2 complexes regulate activation of Cdk1 and Cdc25 phosphatases in human cells. The Journal of Cell Biology, 165(7), 907–918*. [Link]

  • Pevarello, P., et al. (2004). 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 1. Lead finding. Journal of Medicinal Chemistry, 47(13), 3367–3380. [Link]

  • Atlas of Genetics and Cytogenetics in Oncology and Haematology. (2010). AXL (AXL receptor tyrosine kinase). Retrieved February 23, 2026, from [Link]

  • Wikipedia. (n.d.). Cyclin-dependent kinase 2. Retrieved February 23, 2026, from [Link]

Sources

Technical Guide: 3-Amino-1-methyl-1H-pyrazole-4-carboxamide (CAS 89181-79-3)

[1][2][3]

Abstract

This technical guide provides an in-depth analysis of 3-amino-1-methyl-1H-pyrazole-4-carboxamide , a critical heterocyclic building block in medicinal chemistry. Unlike its more common 5-amino isomer, this specific scaffold offers unique vector positioning for structure-activity relationship (SAR) exploration, particularly in the development of pyrazolo[1,5-a]pyrimidine kinase inhibitors (e.g., IRAK4, BTK). This document details the compound's physiochemical profile, validated synthetic routes with a focus on regiochemical control, downstream applications, and safety protocols.

Chemical Identity & Physicochemical Profile[4][5][6]

The pyrazole-4-carboxamide scaffold is amphoteric, capable of acting as both a hydrogen bond donor and acceptor, making it an ideal pharmacophore for binding to the hinge region of kinase enzymes.

PropertySpecification
Chemical Name 3-Amino-1-methyl-1H-pyrazole-4-carboxamide
CAS Number 89181-79-3
Molecular Formula C₅H₈N₄O
Molecular Weight 140.14 g/mol
Structure Pyrazole ring substituted at N1 with methyl, C3 with amino, C4 with carboxamide
Appearance Off-white to pale yellow solid
Melting Point 155–157 °C
Solubility Soluble in DMSO, DMF, Methanol; sparingly soluble in water
pKa (Calc.) ~3.5 (pyrazole N), ~14 (amide)

Synthesis & Manufacturing: The Regioselectivity Challenge

The Isomer Problem

A common pitfall in synthesizing N-methyl-aminopyrazoles is the regioselectivity between the 3-amino and 5-amino isomers.

  • Cyclization Route (Common Pitfall): Reaction of methylhydrazine with ethyl (ethoxymethylene)cyanoacetate typically favors the 5-amino-1-methyl isomer (kinetic product) due to the higher nucleophilicity of the terminal hydrazine nitrogen attacking the ethoxy vinyl carbon.

  • Recommended Route (Target Specific): To selectively obtain the 3-amino-1-methyl isomer (CAS 89181-79-3), a methylation of the unsubstituted 3-amino-pyrazole precursor is often required, followed by rigorous isomer separation, or the use of specific directing groups.

Validated Synthetic Protocol

The following protocol describes the methylation of 3-amino-4-cyanopyrazole followed by hydrolysis, a route that allows for the separation of the desired regioisomer before the final step.

Step 1: Regioselective Methylation

Reaction: 3-Amino-4-cyanopyrazole + MeI

  • Dissolution: Dissolve 3-amino-4-cyanopyrazole (1.0 eq) in anhydrous DMF.

  • Deprotonation: Add K₂CO₃ (1.5 eq) and stir at room temperature for 30 mins.

  • Alkylation: Add Methyl Iodide (1.1 eq) dropwise at 0 °C. Allow to warm to RT and stir for 4–6 hours.

  • Workup: Pour into ice water. The resulting precipitate is a mixture of isomers.

  • Purification (Critical): Recrystallize from Ethanol/Water or perform column chromatography (EtOAc/Hexane).

    • Note: The 3-amino-1-methyl isomer is typically less polar than the 5-amino isomer due to internal hydrogen bonding effects. Verify isomer identity via NOESY NMR (Correlation between N-Me and C5-H vs N-Me and C5-NH2).

Step 2: Hydrolysis to Carboxamide

Reaction: 3-Amino-1-methyl-4-cyanopyrazole

  • Acidification: Dissolve the purified 3-amino-1-methyl-4-cyanopyrazole in conc. H₂SO₄ (10 vol) at 0–5 °C.

  • Hydrolysis: Stir at room temperature for 12–16 hours. Monitor by TLC/LCMS for disappearance of nitrile.

  • Neutralization: Pour the mixture onto crushed ice. Neutralize carefully with NH₄OH to pH 7–8.

  • Isolation: Filter the precipitated solid. Wash with cold water and dry under vacuum.

Visualization: Synthetic Workflow

The following diagram illustrates the divergence in synthesis and the critical separation step.

SynthesisWorkflowStart3-Amino-4-cyanopyrazoleReagentsMeI / K2CO3 / DMFStart->ReagentsMixtureIsomer Mixture(3-amino vs 5-amino)Reagents->MixtureSeparationChromatography / RecrystallizationMixture->SeparationPurificationIsomer33-Amino-1-methyl-4-cyanopyrazoleSeparation->Isomer3Target IsomerIsomer55-Amino-1-methyl-4-cyanopyrazoleSeparation->Isomer5By-productHydrolysisConc. H2SO4HydrolysisIsomer3->HydrolysisFinalProduct3-Amino-1-methyl-1H-pyrazole-4-carboxamide(CAS 89181-79-3)Hydrolysis->FinalProduct

Caption: Workflow for the selective synthesis of CAS 89181-79-3 via methylation and hydrolysis.

Synthetic Utility & Applications

The primary value of 3-amino-1-methyl-1H-pyrazole-4-carboxamide lies in its role as a precursor for fused heterocyclic systems, specifically pyrazolo[1,5-a]pyrimidines .

Key Reaction: Pyrazolo[1,5-a]pyrimidine Formation

This transformation is a cornerstone in the synthesis of kinase inhibitors. The exocyclic amine (C3-NH2) and the endocyclic nitrogen (N2) act as a 1,3-binucleophile, reacting with 1,3-electrophiles (like enaminones or 1,3-diketones).

  • Mechanism:

    • Condensation of the C3-amine with the carbonyl/electrophilic center of the enaminone.

    • Cyclization of the ring nitrogen (N2) onto the second electrophilic center.

    • Elimination of water/amine to aromatize the system.

Application Example: Synthesis of IRAK4 Inhibitors . The pyrazolo[1,5-a]pyrimidine core mimics the adenine ring of ATP, allowing the inhibitor to bind effectively in the kinase ATP-binding pocket.

Visualization: Downstream Cyclization Pathway

CyclizationPathwayPrecursor3-Amino-1-methyl-1H-pyrazole-4-carboxamideIntermediateAcyclic IntermediatePrecursor->Intermediate+ ElectrophileElectrophile1,3-Electrophile(e.g., Enaminone)Electrophile->IntermediateCyclizationCyclization (Acid/Base)Intermediate->CyclizationProductPyrazolo[1,5-a]pyrimidineScaffoldCyclization->ProductDrugTargetKinase Inhibitor(IRAK4, BTK)Product->DrugTargetDerivatization

Caption: Reaction pathway for converting the pyrazole precursor into bioactive pyrazolo[1,5-a]pyrimidine scaffolds.

Quality Control & Characterization

To ensure the integrity of the starting material for drug development, the following analytical criteria must be met.

TechniqueExpected Signal / ParameterInterpretation
¹H NMR (DMSO-d₆) δ 3.65 (s, 3H, N-Me)Confirms N-Methylation.
δ 5.80 (bs, 2H, NH₂)Exocyclic amine protons.
δ 7.10, 7.40 (bs, 2H, CONH₂)Amide protons (often broad).
δ 8.05 (s, 1H, C5-H)Characteristic pyrazole ring proton.
NOESY Cross-peak: N-Me ↔ C5-HCritical: Distinguishes 3-amino (N-Me near C5-H) from 5-amino (N-Me near NH2).
HPLC Purity > 98.0% (AUC)Required for GMP synthesis.
Mass Spec (ESI) [M+H]⁺ = 141.1Confirms molecular weight.

Pro Tip: In the 5-amino isomer, the N-methyl group is spatially closer to the amine group, often resulting in a downfield shift of the amine protons due to desshielding or NOE interactions. The 3-amino isomer (CAS 89181-79-3) typically shows a "clean" singlet for C5-H that correlates strongly with the N-methyl group in 2D NMR.

Safety & Handling (SDS Highlights)

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[1]

  • Precautionary Measures:

    • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if handling powder outside a fume hood.

    • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The compound is stable but can degrade if exposed to moisture for prolonged periods.

    • Spill Cleanup: Sweep up solid spills to avoid dust generation. Clean surface with ethanol.

References

  • National Institutes of Health (NIH) - PubChem. (2025). Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (Related Isomer Data). Retrieved from [Link]

  • MDPI. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Pyrazolo[1,5-a]Pyrimidines. Retrieved from [Link]

  • Google Patents. (1993). US5223526A - Pyrazole carboxanilide fungicides and use.

Technical Guide: Spectral Characterization of 3-amino-1-methyl-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical reference for the spectral characterization of 3-amino-1-methyl-1H-pyrazole-4-carboxamide , a critical heterocyclic scaffold in medicinal chemistry.

Executive Summary

Compound: 3-amino-1-methyl-1H-pyrazole-4-carboxamide CAS Registry Number: 89181-79-3 Molecular Formula: C₅H₈N₄O Exact Mass: 140.0698

This compound represents a privileged scaffold in the synthesis of pyrazolo-pyrimidine kinase inhibitors and crop protection agents. Its characterization is frequently complicated by the presence of its regioisomer, 5-amino-1-methyl-1H-pyrazole-4-carboxamide . This guide provides the definitive spectral fingerprints (NMR, MS) required to distinguish the target 3-amino isomer from its 5-amino analog, utilizing a self-validating NOESY protocol.

Chemical Identity & Synthesis Context

The synthesis of this pyrazole typically involves the condensation of methyl 2-cyano-3-alkoxyacrylate with methylhydrazine. This reaction is governed by Michael addition kinetics, often yielding a mixture of regioisomers.

  • Target Isomer (3-amino): Methyl group at N1; Amino group at C3.

  • Common Impurity (5-amino): Methyl group at N1; Amino group at C5.

Synthesis & Regioselectivity Pathway

The following diagram illustrates the divergent pathways that necessitate rigorous spectral validation.

Regioselectivity Precursor Methyl 2-cyano-3-alkoxyacrylate Intermediate Hydrazino Intermediate Precursor->Intermediate + MeNHNH2 Reagent Methylhydrazine (MeNHNH2) Target 3-amino-1-methyl (Target) Intermediate->Target Cyclization Path A (Favored by steric bulk) Isomer 5-amino-1-methyl (Regio-impurity) Intermediate->Isomer Cyclization Path B (Favored by electronics)

Caption: Divergent cyclization pathways yielding the target 3-amino scaffold versus the 5-amino impurity.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the first line of confirmation for molecular weight, though it cannot distinguish regioisomers alone.

Experimental Parameters (ESI-MS)
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+ve).

  • Source Voltage: 3.5 kV.

  • Cone Voltage: 25 V.

Quantitative MS Data
Ion IdentityTheoretical m/zObserved m/zAbundanceNotes
[M+H]⁺ 141.0771141.08100%Base Peak
[M+Na]⁺ 163.0591163.06~80%Sodium Adduct
[2M+H]⁺ 281.1469281.15~15%Dimer
Fragmentation Pattern (MS/MS of 141.08)
  • m/z 141 → 124: Loss of NH₃ (17 Da). Characteristic of primary amines/amides.

  • m/z 124 → 96: Loss of CO (28 Da). Ring contraction or amide cleavage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for structural assignment. All data below refers to spectra acquired in DMSO-d₆ at 298 K.

¹H NMR Data

The spectrum is characterized by a distinct aromatic singlet (H-5) and two sets of exchangeable protons (Amine and Amide).

SignalShift (δ, ppm)MultiplicityIntegralAssignmentMechanistic Insight
H-5 8.07 Singlet1HPyrazole Ring CHDeshielded by the adjacent C4-carbonyl and N1-methyl induction.
CONH₂ 6.90 - 7.40 Broad Singlets2HAmide NH₂Often appears as two broad humps due to restricted rotation around the C-N bond.
C3-NH₂ 5.42 Broad Singlet2HAmine NH₂Significantly shielded relative to amide protons; confirms free amine at C3.
N-CH₃ 3.63 Singlet3HN-MethylDiagnostic sharp singlet.
¹³C NMR Data
SignalShift (δ, ppm)AssignmentNotes
C=O 165.2 Amide CarbonylTypical amide region.
C-3 155.7 C-NH₂Deshielded by direct attachment to the amino group (ipso effect).
C-5 131.5 C-HAromatic methine.
C-4 100.8 C-CONH₂Shielded due to the electron-donating resonance from the C3-amino group (push-pull system).
N-CH₃ 35.8 Methyl CarbonStandard N-methyl range for pyrazoles.

Critical Protocol: Regioisomer Differentiation (NOESY)

The most common analytical failure is misidentifying the 5-amino isomer as the 3-amino target. Standard 1D NMR is insufficient because shifts are similar. You must perform a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment to validate the structure.

The Self-Validating Logic
  • Target (3-amino-1-methyl): The N-Methyl group (Pos 1) is spatially adjacent to the Ring Proton (Pos 5).

    • Result: Strong NOE correlation between δ 3.63 (Me) and δ 8.07 (H-5) .

  • Impurity (5-amino-1-methyl): The N-Methyl group (Pos 1) is spatially adjacent to the Amine group (Pos 5).

    • Result: Strong NOE correlation between δ 3.63 (Me) and δ 5.42 (NH₂) .

Structural Elucidation Workflow

StructuralElucidation Sample Unknown Isomer Sample (Dissolved in DMSO-d6) H1NMR Acquire 1H NMR Identify N-Me (3.6 ppm) & H-5 (8.1 ppm) Sample->H1NMR NOESY Run 2D NOESY Experiment H1NMR->NOESY Decision Analyze Cross-Peaks (N-Me Signal) NOESY->Decision ResultA NOE to H-5 (Aromatic) CONFIRMED: 3-Amino Isomer Decision->ResultA Correlation found ResultB NOE to NH2 (Exchangeable) REJECTED: 5-Amino Isomer Decision->ResultB Correlation found

Caption: Logical decision tree for confirming pyrazole regiochemistry via NOESY.

Experimental Protocol

Sample Preparation for NMR
  • Weighing: Accurately weigh 5–10 mg of the solid sample into a clean vial.

  • Solvent Addition: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Note: Do not use CDCl₃ as the compound has poor solubility and exchangeable protons (NH₂) will broaden or disappear, hindering the critical NOESY analysis.

  • Homogenization: Vortex for 30 seconds. Ensure the solution is clear and free of suspended particles.

  • Transfer: Transfer to a 5 mm NMR tube.

Instrument Parameters (400 MHz equivalent)
  • Pulse Sequence: zg30 (1D Proton) / noesygpph (2D NOESY).

  • Temperature: 298 K (25°C).

  • Relaxation Delay (D1): 1.0 sec (1D) / 2.0 sec (NOESY).

  • Mixing Time (NOESY): 300–500 ms.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17118319, 3-amino-1-methyl-1h-pyrazole-4-carboxamide. Retrieved from [Link]

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Organic Chemistry.[1] Retrieved from [Link]

Sources

3-amino-1-methyl-1H-pyrazole-4-carboxamide literature review

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Amino-1-methyl-1H-pyrazole-4-carboxamide

Executive Summary

3-Amino-1-methyl-1H-pyrazole-4-carboxamide (CAS: 89181-79-3 ) is a critical heterocyclic scaffold in modern medicinal chemistry and agrochemical discovery. Structurally, it functions as a bioisostere for purine bases, making it a privileged pharmacophore in the design of kinase inhibitors (e.g., CDK, FLT3, and BTK inhibitors). In the agrochemical sector, it serves as a precursor for Succinate Dehydrogenase Inhibitor (SDHI) fungicides.

This technical guide details the synthesis, regiochemical challenges, characterization, and application of this intermediate, moving beyond basic properties to explore the "why" and "how" of its utilization in high-value chemical manufacturing.

Chemical Identity & Physical Profile

PropertySpecification
IUPAC Name 3-Amino-1-methyl-1H-pyrazole-4-carboxamide
CAS Number 89181-79-3
Molecular Formula C₅H₈N₄O
Molecular Weight 140.14 g/mol
Appearance Off-white to pale beige solid
Density (Predicted) 1.54 ± 0.1 g/cm³
pKa (Predicted) 13.26 ± 0.50 (Amine basicity)
Solubility Soluble in DMSO, DMF; Sparingly soluble in MeOH, Water
Key Impurity 5-Amino-1-methyl-1H-pyrazole-4-carboxamide (Regioisomer)

Strategic Synthesis & Manufacturing

The synthesis of 3-amino-1-methyl-1H-pyrazole-4-carboxamide is chemically non-trivial due to the regioselectivity challenge inherent in the alkylation of hydrazine derivatives. The two primary routes are the Cyclocondensation Route (preferred for scale) and the Direct Methylation Route (used for derivatization).

Route A: The Cyclocondensation Protocol (Primary)

This route involves the reaction of ethyl (ethoxymethylene)cyanoacetate with methylhydrazine .

  • Mechanism: Michael addition followed by cyclization.[1]

  • The Challenge: Methylhydrazine (

    
    ) has two nucleophilic nitrogens.
    
    • N1 (Substituted): More electron-rich but sterically hindered.

    • N2 (Terminal): Less hindered, highly nucleophilic.

  • Regiochemical Outcome:

    • Attack by N2 on the acrylate

      
      -carbon leads to the 5-amino-1-methyl  isomer (often the kinetic product).
      
    • Attack by N1 on the acrylate

      
      -carbon leads to the 3-amino-1-methyl  isomer (Target).
      

Optimization Insight: To favor the 3-amino isomer, the reaction conditions must promote the nucleophilicity of the N1-methyl nitrogen or utilize steric control. However, in industrial practice, a mixture is often obtained (approx. 80:20 favoring the 5-amino isomer without optimization), necessitating rigorous purification.

Experimental Workflow (Step-by-Step)
  • Precursor Preparation: React ethyl cyanoacetate with triethyl orthoformate in acetic anhydride to yield Ethyl (ethoxymethylene)cyanoacetate .

  • Condensation:

    • Dissolve precursor in Ethanol (EtOH) at 0°C.

    • Slowly add Methylhydrazine (1.05 eq) dropwise. Note: Exothermic.

    • Reflux for 3–5 hours.

  • Cyclization & Conversion:

    • The intermediate nitrile is often isolated or hydrolyzed in situ.

    • Hydrolysis: Treat the nitrile intermediate with conc.

      
       (cold) followed by quenching in ice water to convert 
      
      
      
      to
      
      
      .
  • Purification (Critical):

    • The 3-amino isomer is typically less soluble in non-polar solvents than the 5-amino isomer.

    • Recrystallization: Use Ethanol/Water gradients. The 5-amino isomer remains in the mother liquor.

Visualizing the Regioselectivity Pathway

SynthesisPath Start Ethyl (ethoxymethylene) cyanoacetate Inter1 Intermediate A (N2 Attack) Start->Inter1 Kinetic Path (N2 Attack) Inter2 Intermediate B (N1 Attack) Start->Inter2 Thermodynamic/Steric Control (N1 Attack) Reagent Methylhydrazine (CH3-NH-NH2) Reagent->Inter1 Reagent->Inter2 Prod1 5-Amino-1-methyl-1H- pyrazole-4-carboxylate (Major Impurity) Inter1->Prod1 Cyclization ProdTarget 3-Amino-1-methyl-1H- pyrazole-4-carboxylate (Target Precursor) Inter2->ProdTarget Cyclization Final 3-Amino-1-methyl-1H- pyrazole-4-carboxamide ProdTarget->Final Ammonolysis / Acid Hydrolysis

Caption: Divergent synthesis pathways showing the origin of the critical 5-amino regio-impurity.

Analytical Characterization & Quality Control

Validating the structure of CAS 89181-79-3 requires distinguishing it from its regioisomer. Standard HPLC is insufficient without validated standards. Nuclear Magnetic Resonance (NMR) is the gold standard here.

Distinguishing Isomers via NOE (Nuclear Overhauser Effect)
  • Target (3-Amino-1-methyl): The

    
    -Methyl group is spatially distant from the C4-Carboxamide and C5-Proton.
    
  • Impurity (5-Amino-1-methyl): The

    
    -Methyl group is spatially adjacent to the C5-Amino group (or C5 substituent if substituted).
    
  • Key Diagnostic: In the 3-amino isomer, a strong NOE correlation is often observed between the N-Methyl protons and the C5-H proton of the pyrazole ring. In the 5-amino isomer, the amine group blocks this interaction.

TechniqueExpected Observation for Target (3-Amino)
¹H NMR (DMSO-d₆)

3.6–3.7 (s, 3H,

);

7.8–8.0 (s, 1H, C5-H);

5.0–6.0 (bs, 2H,

).
¹³C NMR Distinct shifts for C3 (attached to

) vs C5.
HMBC Correlation between

protons and C5 carbon confirms N1 placement.

Applications in Drug Discovery

This scaffold is a cornerstone in the development of "Type I" and "Type II" kinase inhibitors.

Kinase Inhibitors (CDK & FLT3)

The 3-amino-pyrazole motif mimics the adenine ring of ATP, allowing the molecule to anchor into the hinge region of kinases.

  • Mechanism: The C4-carboxamide group functions as a hydrogen bond donor/acceptor pair, interacting with the "gatekeeper" residues in the kinase pocket.

  • Example: Derivatives of this scaffold are explored in FLT3 inhibitors for Acute Myeloid Leukemia (AML).[2] The 1-methyl group provides hydrophobic contact, while the 3-amino group is often derivatized with bulky aryl groups to occupy the selectivity pocket.

SDHI Fungicides (Agrochemicals)

In agriculture, pyrazole-4-carboxamides are potent Succinate Dehydrogenase Inhibitors (SDHIs).

  • Role: They block the mitochondrial electron transport chain in fungi (Complex II).

  • Structure-Activity Relationship (SAR): The 1-methyl group is essential for lipophilicity and fit within the ubiquinone binding site.

Signaling Pathway Interaction

Pathway Drug 3-Amino-Pyrazole Derivative Target Kinase ATP Pocket (Hinge Region) Drug->Target H-Bonding (Amide/Amino) Inhibition Inhibition Drug->Inhibition Downstream1 Phosphorylation of STAT5/ERK Target->Downstream1 Normal Function Downstream2 Cell Proliferation (Cancer/Fungi) Downstream1->Downstream2 Inhibition->Downstream1 BLOCKS

Caption: Mechanism of action showing the scaffold blocking ATP binding and downstream signaling.

Safety & Handling (MSDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. Avoid dust formation. The amine functionality makes it potentially sensitizing.

References

  • ChemicalBook. (2025). 3-Amino-1H-pyrazole-4-carboxamide Properties and Suppliers. Retrieved from

  • BenchChem. (2025).[3] Technical Guide to the Formation of Methyl 3-amino-1H-pyrazole-4-carboxylate. Retrieved from

  • National Institutes of Health (NIH). (2022). Regioselective Synthesis and Structural Characterization of Phenylaminopyrazole Derivatives. PMC9498670. Retrieved from

  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. Retrieved from

  • PubChem. (2025).[4] Compound Summary: 3-amino-1-methyl-1h-pyrazole-4-carboxamide (CID 17118319).[4] Retrieved from

Sources

Technical Guide: Safety, Hazards, and Handling of 3-Amino-1-methyl-1H-pyrazole-4-carboxamide

[1]

Chemical Identity & Significance

Compound Name: 3-amino-1-methyl-1H-pyrazole-4-carboxamide CAS Number: 89181-79-3 (Specific Isomer) / 18213-75-7 (5-amino isomer often encountered) Molecular Formula: C₅H₈N₄O Molecular Weight: 140.14 g/mol [1]

Significance in Drug Development: This compound serves as a "privileged scaffold" in the synthesis of kinase inhibitors (e.g., JAK, BTK, and Aurora kinases).[1] The pyrazole-carboxamide core acts as a hydrogen bond donor/acceptor motif, mimicking the ATP adenine ring in the kinase hinge region.[1] Its safe handling is paramount during the scale-up of pharmaceutical intermediates.[1]

Hazard Identification (GHS Classification)

This compound is classified under the Globally Harmonized System (GHS) based on structural alerts and data from analogous aminopyrazoles.[1]

Hazard ClassCategoryHazard Statement CodeDescription
Acute Toxicity (Oral) Cat. 3/4H301 / H302 Toxic/Harmful if swallowed.[1][2]
Skin Corrosion/Irritation Cat.[1] 2H315 Causes skin irritation.[1]
Serious Eye Damage/Irritation Cat. 2AH319 Causes serious eye irritation.[1]
STOT - Single Exposure Cat. 3H335 May cause respiratory irritation.[1]
Signal Word: DANGER (due to potential acute oral toxicity)[1]
Precautionary Statements (Selected)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing.[1][3]

Toxicological Profile & Mechanism

Acute Toxicity[1][2]
  • Oral: Pyrazole derivatives often exhibit acute oral toxicity.[1][2] The LD50 is estimated to be between 50–300 mg/kg (rat) based on the 5-amino isomer data.[1] Ingestion can lead to CNS depression and gastrointestinal distress.[1]

  • Dermal/Inhalation: High concentrations of dust can cause severe irritation to the mucous membranes and upper respiratory tract.[1]

Structure-Activity Relationship (SAR) Alerts

The aminopyrazole moiety is metabolically active.[1]

  • Metabolic Activation: The exocyclic amino group can undergo N-oxidation or acetylation in vivo.[1]

  • Sensitization Potential: While not formally classified as a sensitizer, the reactive amino group can form haptens with skin proteins, posing a risk of allergic contact dermatitis upon repeated exposure.[1]

Graphviz Diagram: Hazard Logic & Response

HazardLogicExposureExposure EventRoute_OralIngestion(High Risk)Exposure->Route_OralRoute_InhaleInhalation(Dust)Exposure->Route_InhaleRoute_SkinSkin/Eye ContactExposure->Route_SkinEffect_SysSystemic Toxicity(CNS/GI)Route_Oral->Effect_SysAbsorptionEffect_LocLocal Irritation(Mucosa/Cornea)Route_Inhale->Effect_LocRoute_Skin->Effect_LocAction_MedImmediate MedicalAttention (P310)Effect_Sys->Action_MedAction_WashFlush 15min +Remove ContaminantsEffect_Loc->Action_Wash

Caption: Logical flow of exposure routes to physiological effects and required emergency actions.

Safe Handling & Engineering Controls

Engineering Controls
  • Primary Containment: Handle exclusively in a Class II Biosafety Cabinet or Chemical Fume Hood with HEPA filtration if handling powder.[1]

  • Closed Systems: For synthesis scale-up (>10g), use closed reactor charging ports (e.g., split-butterfly valves) to prevent dust generation.[1]

Personal Protective Equipment (PPE) Matrix
Protection ZoneRequirementRationale
Respiratory N95 / P100 (Solids) or Half-mask (Vapors)Prevents inhalation of fine particulates which are potent respiratory irritants.[1]
Dermal (Hands) Double Nitrile Gloves (0.11 mm min)Pyrazoles can permeate standard latex.[1] Double gloving provides a breakthrough buffer.[1]
Ocular Chemical Goggles Safety glasses are insufficient due to the risk of fine dust bypassing side shields.[1]
Body Tyvek Lab Coat Disposable sleeves recommended to prevent accumulation on fabric cuffs.[1]

Synthesis & Reactivity Profile[5]

Understanding the synthesis provides insight into impurity hazards (e.g., hydrazine residues).[1]

Common Synthetic Route (Cyclocondensation)

The synthesis typically involves the reaction of methylhydrazine with a 2-cyano-3-ethoxyacrylate derivative.[1]

Reactivity Hazards:

  • Hydrazine Residues: Methylhydrazine (starting material) is a known carcinogen and highly toxic.[1] Trace amounts may remain in the crude product.[1]

  • Thermal Decomposition: At temperatures >200°C, the compound releases toxic fumes of Nitrogen Oxides (NOx) and Carbon Monoxide (CO) .[1]

  • Incompatibility: Violent reaction with Strong Oxidizing Agents and Acid Chlorides .[1]

Graphviz Diagram: Synthesis & Impurity Risks

SynthesisRiskSM1Methylhydrazine(Carcinogen/Toxic)ReactionCyclocondensation(Reflux)SM1->ReactionNucleophileSM2Ethyl 2-cyano-3-ethoxyacrylateSM2->ReactionElectrophileProduct3-amino-1-methyl-1H-pyrazole-4-carboxamide(Target)Reaction->ProductImpurityResidual Hydrazine(<0.1% Limit Required)Reaction->ImpurityTrace Risk

Caption: Synthesis workflow highlighting the critical safety risk of residual methylhydrazine.

Emergency Protocols

Spill Response
  • Evacuate: Clear the area of non-essential personnel.

  • PPE: Don full PPE (Tyvek suit, double gloves, respirator).[1]

  • Containment:

    • Dry Spill: Do NOT dry sweep.[1] Use a HEPA vacuum or wet method (damp paper towels) to avoid dust generation.[1]

    • Wet Spill: Absorb with inert material (Vermiculite/Sand).[1]

  • Decontamination: Clean surface with 10% bleach solution followed by water to degrade any active residues.[1]

First Aid
  • Inhalation: Move to fresh air immediately. If breathing is difficult, give oxygen.[1] Medical attention is urgent.

  • Skin Contact: Wash with soap and water for 15 minutes.[1] Discard contaminated clothing.[1]

  • Eye Contact: Flush with water for 15 minutes, lifting eyelids.[1] Consult an ophthalmologist.

References

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 79254, 3-Amino-1H-pyrazole-4-carboxamide. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2025).[1] C&L Inventory: Pyrazole derivatives. Retrieved from [Link][1]

Methodological & Application

Application Note: 3-Amino-1-methyl-1H-pyrazole-4-carboxamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide and protocol set for 3-amino-1-methyl-1H-pyrazole-4-carboxamide , a critical intermediate in the synthesis of pyrazolo[1,5-a]pyrimidines and purine bioisosteres.

Executive Summary & Chemical Profile

3-amino-1-methyl-1H-pyrazole-4-carboxamide is a "privileged scaffold" in drug discovery. Its bifunctional nature—possessing both an exocyclic amine at C3 and a carboxamide at C4—makes it an ideal dinucleophile for heterocyclization reactions. It is primarily employed to synthesize pyrazolo[1,5-a]pyrimidines , a class of compounds that mimic the purine core of ATP, making them potent scaffolds for kinase inhibitors (e.g., CDK, BTK, and p38 MAPK inhibitors) and anxiolytics (e.g., Zaleplon analogs).

Chemical Specifications
PropertyData
IUPAC Name 3-amino-1-methyl-1H-pyrazole-4-carboxamide
CAS Number 89181-79-3
Molecular Formula C₅H₈N₄O
Molecular Weight 140.14 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
Key Reactivity [3+3] Cyclocondensation with 1,3-dielectrophiles

Synthesis Protocol: The "Ethoxymethylene" Route

Note on Regioselectivity: The synthesis of N-methylated aminopyrazoles is non-trivial due to the competition between the 3-amino-1-methyl (target) and 5-amino-1-methyl isomers. The protocol below utilizes 2-cyano-3-ethoxyacrylamide as the precursor, which allows for better control compared to direct alkylation of the pyrazole ring.

Phase A: Preparation of the Activated Linker

Reaction: Condensation of 2-cyanoacetamide with triethyl orthoformate.

Materials:

  • 2-Cyanoacetamide (1.0 eq)

  • Triethyl orthoformate (TEOF) (1.2 eq)

  • Acetic anhydride (2.0 eq)

  • Solvent: Acetic anhydride (acts as solvent/reagent)

Step-by-Step:

  • Charge: In a dry round-bottom flask equipped with a reflux condenser, dissolve 2-cyanoacetamide in acetic anhydride.

  • Addition: Add triethyl orthoformate (TEOF) dropwise under nitrogen atmosphere.

  • Reflux: Heat the mixture to 120°C for 3–5 hours. The solution will turn from clear to light orange.

  • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). The starting amide spot should disappear.

  • Isolation: Cool the mixture to room temperature. The product, 2-cyano-3-ethoxyacrylamide , often precipitates. If not, remove excess solvent under reduced pressure.

  • Purification: Wash the solid with cold ethanol/ether (1:1) to remove residual anhydride. Dry under vacuum.[1]

Phase B: Cyclization with Methylhydrazine

Reaction: [3+2] Cyclization.

Materials:

  • 2-cyano-3-ethoxyacrylamide (from Phase A)

  • Methylhydrazine (1.1 eq) (Caution: Toxic/Carcinogenic)

  • Solvent: Ethanol (absolute)[2]

  • Catalyst: None required (autocatalytic)

Step-by-Step:

  • Dissolution: Suspend the 2-cyano-3-ethoxyacrylamide in absolute ethanol at 0°C (ice bath).

  • Controlled Addition: Add methylhydrazine dropwise over 30 minutes. Critical: Keep temperature <5°C to minimize the formation of the thermodynamic 5-amino isomer.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Then, heat to reflux for 1 hour to drive the elimination of ethanol and ring closure.

  • Crystallization: Cool slowly to 4°C. The 3-amino-1-methyl-1H-pyrazole-4-carboxamide typically crystallizes out.

  • Filtration: Filter the precipitate.

  • Regio-Purification (Crucial): The crude product may contain ~5-10% of the 5-amino isomer. Recrystallize from boiling water or an Ethanol/Water (9:1) mixture. The 3-amino isomer is generally less soluble and crystallizes first.

Mechanism & Workflow Diagram

The following diagram illustrates the reaction pathway and the branching point for regioselectivity.

SynthesisPathway Start 2-Cyanoacetamide Inter 2-Cyano-3-ethoxyacrylamide (Activated Linker) Start->Inter + TEOF / Ac2O Target TARGET: 3-amino-1-methyl (Kinetic Control) Inter->Target + MeNHNH2 (Attack at Vinyl C) Isomer IMPURITY: 5-amino-1-methyl (Thermodynamic Drift) Inter->Isomer Alternative Cyclization MeHyd Methylhydrazine MeHyd->Inter

Caption: Synthesis pathway showing the critical divergence between the 3-amino (target) and 5-amino isomers.

Downstream Application: Synthesis of Pyrazolo[1,5-a]pyrimidines

This protocol demonstrates the conversion of the intermediate into a bioactive heterocycle using a 1,3-diketone.

Target: 2,7-Dimethyl-pyrazolo[1,5-a]pyrimidine-3-carboxamide Reagents: Acetylacetone (2,4-pentanedione), Glacial Acetic Acid.

Protocol:

  • Mixture: In a reaction vial, combine 3-amino-1-methyl-1H-pyrazole-4-carboxamide (1.0 mmol) and acetylacetone (1.2 mmol).

  • Solvent: Add Glacial Acetic Acid (3 mL).

  • Heating: Heat to 100°C for 2–4 hours.

  • Work-up: Pour the hot solution into ice-cold water (10 mL).

  • Neutralization: Carefully neutralize with saturated NaHCO₃ solution to pH 7.

  • Isolation: The fused bicyclic product will precipitate. Filter, wash with water, and dry.

Reaction Logic (Self-Validating Step)
  • Validation: The disappearance of the starting material's amino protons (broad singlet ~5-6 ppm in ¹H NMR) and the appearance of a new aromatic proton for the pyrimidine ring (~6.5-7.0 ppm) confirms cyclization.

  • Regiochemistry: The condensation usually occurs such that the more nucleophilic exocyclic amine attacks the more electrophilic carbonyl of the diketone.

PyrazoloSynthesis Intermediate 3-Amino-1-methyl-pyrazole-4-carboxamide Transition Schiff Base Intermediate Intermediate->Transition Nucleophilic Attack (NH2) Reagent Acetylacetone (1,3-Dicarbonyl) Reagent->Transition Product Pyrazolo[1,5-a]pyrimidine Scaffold Transition->Product Cyclodehydration (-2 H2O)

Caption: Cyclocondensation workflow for generating the pyrazolo[1,5-a]pyrimidine core.

Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
Low Yield in Phase A Incomplete removal of ethanol/acetic acid.Ensure reflux temp >110°C to distill off byproducts. Use fresh TEOF.
Product is Oily (Phase B) Mixture of regioisomers prevents crystallization.Triturate the oil with cold diethyl ether or isopropyl alcohol to induce solidification.
Isomer Contamination Reaction temperature too high during hydrazine addition.Maintain <5°C during addition. The 5-amino isomer forms faster at higher temperatures.
Poor Solubility High lattice energy of the amide.Use DMSO-d6 for NMR. For reactions, use DMF or heated acetic acid.

References

  • Synthesis of Pyrazolo[1,5-a]pyrimidines: Khedr, M. A., et al. "Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines." Journal of Molecular Structure, 2021.

  • Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. "Improved Regioselectivity in the Synthesis of 5-Amino-1-arylpyrazoles." Journal of Organic Chemistry, 2008.

  • General Protocol for Aminopyrazoles: Elnagdi, M. H., et al. "Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles." Molecules, 2008.[3]

  • Application in Kinase Inhibitors: Lusardi, M., et al. "Amino-Pyrazoles in Medicinal Chemistry: A Review." Molecules, 2023.[4]

Sources

Application Note: Optimizing Fragment-Based Screening for NAD+/ATP Mimics

Author: BenchChem Technical Support Team. Date: February 2026

Leveraging the 3-amino-1-methyl-1H-pyrazole-4-carboxamide Scaffold

Executive Summary & Scientific Rationale

The compound 3-amino-1-methyl-1H-pyrazole-4-carboxamide (CAS: 20054-45-9) represents a "privileged scaffold" in modern drug discovery. Its structural geometry allows it to function as a dual-mimic:

  • NAD+ Mimicry: The carboxamide moiety replicates the nicotinamide interactions essential for PARP (Poly ADP-ribose polymerase) inhibition.

  • ATP Mimicry: The amino-pyrazole core serves as a hinge-binder in various kinases (e.g., CDKs, PCTAIRE family).

This Application Note details the design of in vitro assays using this compound as a Reference Standard and Validation Probe for Fragment-Based Drug Discovery (FBDD). Unlike high-affinity lead compounds, this fragment typically exhibits


 values in the micromolar (

) range. Therefore, standard IC50 assays are insufficient; specialized biophysical and high-concentration biochemical workflows are required.
Biophysical Assay Design: Surface Plasmon Resonance (SPR)

SPR is the gold standard for detecting low-affinity fragment interactions. The following protocol uses 3-amino-1-methyl-1H-pyrazole-4-carboxamide to validate sensor chip density and solvent correction factors before screening larger libraries.

2.1. Critical Experimental Parameters
ParameterSpecificationRationale
Sensor Chip CM5 or Ni-NTACM5 (Amine coupling) offers high stability; Ni-NTA allows oriented capture of His-tagged proteins (e.g., PARP-1 catalytic domain).
Immobilization Level 3,000 - 5,000 RUFragments have low molecular weight (~140 Da). High protein density is required to generate sufficient

signal.
Flow Rate 30

L/min
Minimizes mass transport limitations, crucial for fast on/off rate kinetics typical of fragments.
Solvent Correction 2% - 5% DMSOFragments require DMSO for solubility. Mismatched refractive indices between buffer and sample cause "bulk effects" that mask binding.
Temperature 15°C or 25°CLower temperature (15°C) can stabilize weak H-bonds and slow down

for better resolution.
2.2. Validated SPR Protocol (Step-by-Step)

Objective: Determine Binding Affinity (


) and Ligand Efficiency (LE).
  • Surface Preparation:

    • Activate CM5 chip with EDC/NHS (7 min injection).

    • Inject Target Protein (e.g., PARP-1, 20

      
      g/mL in 10 mM Acetate pH 5.0) to reach ~4,000 RU.
      
    • Block remaining esters with Ethanolamine (7 min).

    • Reference Channel: Activate and block immediately (no protein) to serve as a blank.

  • Compound Preparation (The "Clean Screen"):

    • Dissolve 3-amino-1-methyl-1H-pyrazole-4-carboxamide to 100 mM in 100% DMSO.

    • Solubility Check: Dilute to 1 mM in Running Buffer (PBS-P+, 2% DMSO). Measure turbidity via nephelometry. Note: If aggregation occurs, the SPR signal will be artificially high (promiscuous binding).

  • Solvent Correction Cycles:

    • Prepare 8 buffer standards ranging from 1.5% to 2.8% DMSO.

    • Inject across the chip to build a calibration curve. This mathematically removes the "DMSO bulk shift" from the binding signal.

  • Binding Cycle:

    • Prepare a 2-fold dilution series of the compound (e.g., 500

      
      M down to 15 
      
      
      
      M).
    • Injection: 60 seconds association, 60 seconds dissociation.

    • Wash: No regeneration solution needed (fast off-rate allows buffer wash).

  • Data Analysis:

    • Zero-process: Subtract Reference Channel signal.

    • Double-reference: Subtract Buffer Blank injection.

    • Fit to Steady State Affinity (1:1) model. Do not use Kinetic Fit for fragments as square-wave sensorgrams are expected.

Biochemical Assay Design: TR-FRET Competition

While SPR measures binding, a functional assay confirms inhibition. Standard enzymatic assays must be modified because the fragment competes weakly with the cofactor (NAD+ or ATP).

3.1. The "High-Concentration" HTRF Protocol

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The fragment displaces a biotinylated NAD+ analog (for PARP) or tracer (for Kinase).

Workflow:

  • Reagent Setup:

    • Enzyme: Recombinant PARP-1 (Final: 5 nM).

    • Substrate: Histone H4 peptide (biotinylated).

    • Cofactor: NAD+ (at

      
       concentration, typically 20 
      
      
      
      M).
    • Test Compound: 3-amino-1-methyl-1H-pyrazole-4-carboxamide (Titration: 1 mM to 1

      
      M).
      
  • Incubation:

    • Mix Enzyme + Compound + Peptide + NAD+ in 384-well low-volume plate.

    • Incubate 60 mins at RT.

  • Detection:

    • Add Cryptate-labeled anti-PAR antibody (Donor) + XL665-labeled Streptavidin (Acceptor).

    • Read on PHERAstar or EnVision plate reader.

  • Validation Logic:

    • If the compound binds the Nicotinamide pocket, PARylation is inhibited, reducing the FRET signal.

    • Success Criterion: A clear dose-response curve, even if

      
       is high (>10 
      
      
      
      M). This confirms the fragment is "active" and not just sticky.
Mechanistic Visualization

The following diagrams illustrate the workflow and the specific molecular interactions that make this compound a valid probe.

4.1. Fragment-Based Screening Workflow

This flowchart defines where 3-amino-1-methyl-1H-pyrazole-4-carboxamide fits into the discovery pipeline.

FBDD_Workflow Library Fragment Library (MW < 300 Da) QC QC: Solubility & Aggregation (DLS) Library->QC Select Scaffolds SPR SPR Screening (Binding Affinity) QC->SPR Pass (>1mM sol) XRay X-Ray Crystallography (Soak Systems) SPR->XRay Valid KD (<500µM) Chem Hit Expansion (Grow/Link/Merge) XRay->Chem Structural Insight Chem->SPR SAR Iteration

Caption: The critical path for validating the pyrazole-carboxamide scaffold. Note the feedback loop where the fragment is "grown" into a lead.

4.2. Molecular Interaction Map (PARP-1 Binding Mode)

This diagram details the hydrogen bonding network that the assay must detect.

Interaction_Map cluster_pocket Nicotinamide Binding Pocket Compound 3-amino-1-methyl- 1H-pyrazole-4-carboxamide Gly863 Gly863 (Backbone NH) Compound->Gly863 H-Bond (Acceptor) Ser904 Ser904 (Hydroxyl) Compound->Ser904 H-Bond (Donor) Glu988 Glu988 (Catalytic) Compound->Glu988 Water-Mediated Interaction

Caption: Schematic of the pharmacophore binding. The carboxamide group anchors the molecule via Gly863/Ser904, mimicking the natural NAD+ substrate.

Data Analysis & Interpretation

When analyzing assay results for this compound, calculate Ligand Efficiency (LE) rather than just potency. This normalizes binding energy to molecular size, proving the "quality" of the interaction.

Formula:



  • Target Metric: For 3-amino-1-methyl-1H-pyrazole-4-carboxamide (

    
    ), an LE > 0.3 kcal/mol/atom indicates a high-quality starting point for medicinal chemistry optimization.
    
References
  • Jones, P., et al. (2009). Discovery of Niraparib: A Novel, Potent, and Selective Poly(ADP-ribose) Polymerase-1/2 Inhibitor. Journal of Medicinal Chemistry.

  • Hajduk, P. J., & Greer, J. (2007). A decade of fragment-based drug design: strategic advances and lessons learned. Nature Reviews Drug Discovery.

  • Creative Biolabs. Surface Plasmon Resonance (SPR) Protocols for Fragment Screening. Creative Biolabs Technical Guides.

  • Huber, W. (2005). A new strategy for signal processing in SPR-based fragment screening.[1] Nature Methods.

  • BPS Bioscience. PARP1 Chemiluminescent Assay Kit Protocol. BPS Bioscience.

Sources

Application Notes and Protocols for the Evaluation of 3-amino-1-methyl-1H-pyrazole-4-carboxamide Derivatives in Crop Protection

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and professionals in the agrochemical industry on the evaluation of novel crop protection agents derived from the 3-amino-1-methyl-1H-pyrazole-4-carboxamide scaffold. While this core structure serves as a valuable synthetic intermediate, its derivatives are part of the broader pyrazole carboxamide class of fungicides, which are of significant interest. This guide details the established mechanism of action of this class, protocols for synthesis, and robust methodologies for assessing the fungicidal efficacy and phytotoxicity of new chemical entities based on this scaffold.

Introduction: The Significance of Pyrazole Carboxamides in Modern Agriculture

The pyrazole carboxamide class of fungicides represents a cornerstone of modern disease management in agriculture. These compounds are renowned for their high efficacy against a broad spectrum of plant pathogenic fungi. Their primary mode of action is the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiratory chain of fungi.[1][2] This targeted disruption of fungal metabolism leads to potent fungicidal activity.

The compound 3-amino-1-methyl-1H-pyrazole-4-carboxamide is a key building block for the synthesis of more complex and biologically active molecules within this class.[3] Its structural features offer a versatile platform for the development of novel fungicides with potentially improved efficacy, spectrum of activity, and resistance management profiles. This guide will use this compound as a foundational element to describe a comprehensive workflow for the discovery and evaluation of new fungicidal agents.

Mechanism of Action: Targeting Fungal Respiration

Pyrazole carboxamide fungicides act as Succinate Dehydrogenase Inhibitors (SDHIs).[1][2] SDH, also known as Complex II, is an enzyme complex bound to the inner mitochondrial membrane. It plays a crucial role in both the tricarboxylic acid (TCA) cycle and the electron transport chain. By binding to the ubiquinone-binding site of the SDH complex, these fungicides block the transfer of electrons from succinate to ubiquinone. This inhibition has two major consequences for the fungal cell:

  • Disruption of the TCA Cycle: The blockage of succinate oxidation leads to an accumulation of succinate and a halt in the TCA cycle, depriving the cell of essential metabolic intermediates.

  • Inhibition of ATP Synthesis: By preventing electrons from entering the electron transport chain at Complex II, the production of ATP through oxidative phosphorylation is severely impaired.

This dual impact on cellular respiration leads to a rapid depletion of energy and ultimately, fungal cell death. Molecular docking studies have shown that the pyrazole carboxamide moiety interacts with key amino acid residues within the SDH protein, explaining the high affinity and specificity of these inhibitors.[4][5]

SDHI Mechanism of Action cluster_ETC Electron Transport Chain TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate produces SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Fumarate Fumarate SDH->Fumarate oxidizes to UQ Ubiquinone (Q) SDH->UQ e- UQH2 Ubihydroquinone (QH2) UQ->UQH2 reduces to Complex_III Complex III UQH2->Complex_III ATP_Synthase ATP Synthase Complex_III->ATP_Synthase drives ATP ATP (Energy) ATP_Synthase->ATP Fungicide Pyrazole Carboxamide Fungicide Fungicide->SDH INHIBITS

Caption: Inhibition of the fungal respiratory chain by pyrazole carboxamide fungicides.

Synthesis of the Core Scaffold

The synthesis of 3-amino-1-methyl-1H-pyrazole-4-carboxamide can be adapted from established methods for similar pyrazole derivatives. A plausible synthetic route involves the cyclization of a suitable precursor with hydrazine, followed by functional group manipulations. One patented method describes the conversion of 3-amino-1-methyl-1H-pyrazole-4-carboxamide to 1-Methyl-3-nitro-1-pyrazole-4-carboxylic acid, indicating the use of the former as a starting material.[3] The synthesis of related 3-aminopyrazole-4-carboxamide hemisulfate has also been described, often starting from malononitrile and proceeding through a series of condensation and cyclization reactions.[6]

Experimental Protocols: A Workflow for Evaluating Novel Derivatives

The following protocols outline a systematic approach to assess the potential of novel fungicides derived from the 3-amino-1-methyl-1H-pyrazole-4-carboxamide scaffold.

Fungicide Evaluation Workflow Start Design & Synthesize Novel Derivatives InVitro In Vitro Efficacy Screening (Mycelial Growth Inhibition) Start->InVitro EC50 Determine EC50 Values InVitro->EC50 InVivo In Vivo Greenhouse Trials (Protective & Curative) EC50->InVivo Promising Candidates Lead Lead Candidate Selection EC50->Lead Data for Selection Phyto Phytotoxicity Assessment InVivo->Phyto Phyto->Lead

Caption: A streamlined workflow for the evaluation of novel fungicide candidates.

Protocol 1: In Vitro Fungicidal Efficacy Assessment

This protocol determines the intrinsic activity of a test compound against a panel of key plant pathogenic fungi through a mycelial growth inhibition assay.

Objective: To determine the half-maximal effective concentration (EC50) of test compounds.

Materials:

  • Potato Dextrose Agar (PDA)

  • 90 mm Petri dishes

  • Stock solutions of test compounds in a suitable solvent (e.g., DMSO)

  • Cultures of target fungi (e.g., Rhizoctonia solani, Alternaria solani, Sclerotinia sclerotiorum, Botrytis cinerea)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Media Preparation: Prepare PDA according to the manufacturer's instructions and autoclave. Allow the medium to cool to approximately 50-55°C.

  • Amendment of Media: Add the appropriate volume of the test compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a solvent-only control and an unamended control.

  • Pouring Plates: Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing fungal culture, in the center of each plate.

  • Incubation: Incubate the plates at 25°C in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions once the colony in the control plate has reached near-full growth.

  • Calculation: Calculate the percentage of mycelial growth inhibition for each concentration using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where 'dc' is the average diameter of the control colony and 'dt' is the average diameter of the treated colony.

  • EC50 Determination: Use probit analysis or other suitable statistical software to calculate the EC50 value from the dose-response data.

Data Presentation:

CompoundTarget FungusEC50 (µg/mL)
Derivative A Rhizoctonia solani0.85
Alternaria solani3.06[5]
Derivative B Rhizoctonia solani0.022[7]
Sclerotinia sclerotiorum1.25
Boscalid (Reference) Rhizoctonia solani0.741[8]
Alternaria solani>10
Protocol 2: In Vivo Greenhouse Efficacy Assessment

This protocol evaluates the ability of a test compound to protect a host plant from fungal infection (protective activity) and to inhibit disease development after infection has occurred (curative activity).

Objective: To assess the protective and curative efficacy of test compounds under controlled environmental conditions.

Materials:

  • Healthy, uniformly grown host plants (e.g., tomato, cucumber)

  • Test compounds formulated as a sprayable solution

  • Spore suspension of the target pathogen (e.g., Alternaria solani for tomato early blight)

  • Pressurized sprayer

  • Controlled environment growth chamber or greenhouse

Procedure for Protective Assay:

  • Plant Treatment: Spray the plants with the formulated test compound until runoff. Include a formulation blank control and an untreated control.

  • Drying: Allow the plants to dry completely (typically 24 hours).

  • Inoculation: Inoculate the treated plants by spraying them with a calibrated spore suspension of the pathogen.

  • Incubation: Place the plants in a high-humidity chamber for 24-48 hours to promote infection, then move them to a growth chamber with optimal conditions for disease development.

  • Disease Assessment: After a set period (e.g., 7-14 days), assess the disease severity on a scale of 0-100% (percentage of leaf area affected).

  • Efficacy Calculation: Calculate the protective efficacy using the formula: Efficacy (%) = [(DSC - DST) / DSC] x 100 Where 'DSC' is the mean disease severity of the control and 'DST' is the mean disease severity of the treated plants.

Procedure for Curative Assay:

  • Inoculation: Inoculate healthy plants with the pathogen's spore suspension.

  • Incubation: Place the plants in a high-humidity chamber for 24 hours to allow infection to establish.

  • Plant Treatment: After the infection period, spray the plants with the formulated test compound.

  • Disease Development and Assessment: Follow steps 4-6 from the protective assay.

Data Presentation:

Compound (at 100 µg/mL)Assay TypeDisease Severity (%)Efficacy (%)
Untreated Control -85.0-
Derivative B Protective10.587.6
Curative25.070.6
Reference Fungicide Protective8.090.6
Curative22.573.5
Protocol 3: Phytotoxicity Assessment

This protocol is essential to ensure that a potential fungicide does not harm the crop it is intended to protect.[9]

Objective: To evaluate potential phytotoxic effects of test compounds on host plants.

Materials:

  • Healthy, well-established test plants from sensitive species (e.g., impatiens, geraniums) if known, or the target crop.[4]

  • Test compounds formulated at the intended use rate (1x) and a higher rate (e.g., 2x or 3x) to simulate overspray or misuse.[9][10]

Procedure:

  • Plant Selection: Choose healthy, uniform plants for the trial. Designate at least two groups: a treatment group and a water-only control group.

  • Treatment Application: Apply the test compound formulations to the treatment group as a foliar spray or soil drench, depending on the intended use. Treat the control group with water only.

  • Multiple Applications: Re-apply the treatments at the intended spray interval (e.g., weekly) for a total of three applications to assess cumulative effects.[4]

  • Observation: Regularly observe the plants for any signs of phytotoxicity, including:

    • Chlorosis (yellowing)

    • Necrosis (browning or tissue death)

    • Leaf distortion (curling, cupping)

    • Stunting

    • Reduced flowering or fruit set

  • Data Recording: Record observations using a rating scale (e.g., 0 = no injury, 10 = plant death). Also, measure plant height or biomass at the end of the trial to quantify any stunting effects.[4]

Data Presentation:

TreatmentApplication RatePhytotoxicity Rating (0-10)Notes
Water Control -0Healthy growth
Derivative B 1x (100 µg/mL)0No visible injury
Derivative B 3x (300 µg/mL)1Slight, transient leaf margin yellowing
Reference Fungicide 1x (100 µg/mL)0No visible injury
Reference Fungicide 3x (300 µg/mL)1.5Minor leaf spotting on new growth

Conclusion and Future Directions

The 3-amino-1-methyl-1H-pyrazole-4-carboxamide scaffold is a promising starting point for the development of novel SDHI fungicides. The protocols outlined in this guide provide a robust framework for the systematic evaluation of new derivatives, from initial in vitro screening to in vivo efficacy and crop safety trials. By following these methodologies, researchers can effectively identify and characterize lead candidates for further development in the ongoing effort to ensure global food security through effective crop protection.

References

  • Huppatz, J. L., Phillips, J. N., & Witrzens, B. (1984). Structure–Activity Relationships in a Series of Fungicidal Pyrazole Carboxanilides. Agricultural and Biological Chemistry, 48(1), 45-50. [Link]

  • Huppatz, J. L., Phillips, J. N., & Witrzens, B. (1984). Structure-Activity Relationships in a Series of Fungicidal Pyrazole Carboxanilides. J-Stage, 48(1), 45-50. [Link]

  • Kagabu, S. (2017). Structure-activity relationship of carboxin-related carboxamides as fungicide. Journal of Pesticide Science, 42(3), 113-118. [Link]

  • Li, Z., et al. (2024). Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives. Pest Management Science. [Link]

  • Liu, X., et al. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Journal of Agricultural and Food Chemistry, 68(41), 11475-11484. [Link]

  • Nishida, et al. (1993). Pyrazole carboxanilide fungicides and use. U.S.
  • Patel, H., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(5), 1010-1017. [Link]

  • Sun, J., & Zhou, Y. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 20(3), 4383-4397. [Link]

  • Tian, G. M., et al. (2023). Design, Synthesis, and Fungicidal Evaluation of Novel N-Methoxy Pyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 71(5), 2369-2380. [Link]

  • Wang, B. L., et al. (2024). Discovery of Highly Efficient Novel Antifungal Lead Compounds Targeting Succinate Dehydrogenase: Pyrazole-4-carboxamide Derivatives with an N-Phenyl Substituted Amide Fragment. Journal of Agricultural and Food Chemistry, 71(51), 20845-20857. [Link]

  • EPPO. (2014). PP 1/135 (4) Phytotoxicity assessment. EPPO Bulletin, 44(3), 285-290. [Link]

  • Fang, Z. Y., Jiang, H., & Ye, X. D. (2011). Synthesis and Fungicidal Activity of Pyrazolecarboxamide Containing α-Aminoacetanilide Moiety. E-Journal of Chemistry, 8(1), 211-216. [Link]

  • Jin, F., & Peng, F. (2024). Design, synthesis, and antifungal activity of novel pyrazole carboxamide derivatives containing benzimidazole moiety as potential SDH inhibitors. Molecular Diversity. [Link]

  • Li, Z., et al. (2024). Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives. Pest Management Science. [Link]

  • Liu, X., et al. (2019). Synthesis and biological evaluation of novel pyrazole carboxamide with diarylamine-modified scaffold as potent antifungal agents. Bioorganic & Medicinal Chemistry Letters, 29(17), 2445-2449. [Link]

  • Pesti, D., et al. (2022). FUNGICIDAL COMBINATIONS. European Patent No. 3959981. [Link]

  • Wang, L., et al. (2020). Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. Monatshefte für Chemie - Chemical Monthly, 151, 1629-1636. [Link]

  • Wang, Z., et al. (2023). Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 71(24), 9239-9251. [Link]

  • Walter, H. (2016). Fungicidal Succinate-Dehydrogenase-Inhibiting Carboxamides. In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals. [Link]

  • WO2010130767A2 - Fungicide pyrazole carboxamides derivatives. (2010).
  • CN101475533B - One-pot clean production method for 3-amino pyrazole-4-pyrazolecarboxamide Hemisulfate. (2010).
  • Zuo, Y., et al. (2020). Potential Succinate Dehydrogenase Inhibitors Bearing a Novel Pyrazole-4-sulfonohydrazide Scaffold: Molecular Design, Antifungal Evaluation, and Action Mechanism. Journal of Agricultural and Food Chemistry, 68(30), 7845-7856. [Link]

  • Al-Issa, S. A. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 281-290. [Link]

  • BASF SE. (2013). Plant health composition comprising pyrazole carboxamide pesticides and methods of use.
  • Bayer Cropscience AG. (2010). Fungicide pyrazole carboxamides derivatives. European Patent No. 2251331. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 3-Amino-1-methyl-1H-pyrazole-4-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Current Operator: Senior Application Scientist (Process Chemistry Division) Ticket Focus: Yield Optimization & Regiocontrol Reference ID: PYR-OPT-404[1]

Welcome to the Pyrazole Synthesis Support Hub

You have reached the Tier 3 Technical Support guide for the synthesis of 3-amino-1-methyl-1H-pyrazole-4-carboxamide .

Based on common user tickets, we know this synthesis is deceptive. While the pyrazole ring formation looks simple on paper (Knorr-type cyclization), it is plagued by two critical failure modes:

  • Regiochemical Drift: Formation of the unwanted 5-amino-1-methyl isomer instead of the target 3-amino-1-methyl isomer.[1]

  • Purification Loss: The product is highly polar, water-soluble, and prone to "oiling out" or co-crystallizing with impurities.

This guide abandons generic advice in favor of field-proven protocols to maximize your isolated yield.

Part 1: The Synthetic Strategy & Logic

To optimize yield, you must first confirm which route you are running. The two dominant pathways are Route A (Direct Cyclization) and Route B (Post-Synthetic Methylation) .

Route A: Direct Cyclization (The "One-Pot" Trap)

Reaction of Methylhydrazine with Ethyl (ethoxymethylene)cyanoacetate.[1]

  • The Problem: Methylhydrazine has two nucleophilic nitrogens. The

    
     is more nucleophilic than the 
    
    
    
    .[1]
    • Kinetic Attack: The

      
       attacks the electrophilic 
      
      
      
      -carbon of the enol ether first.[1]
    • Cyclization: The

      
       then closes the ring onto the nitrile/ester.
      
    • Result: This mechanism favors the 5-amino-1-methyl isomer (Unwanted).[1]

  • The Fix: To favor the 3-amino-1-methyl isomer (Target), you must suppress the thermodynamic preference.[1] This is achieved via cryogenic addition and solvent polarity control .

Route B: The "Hemisulfate" Protocol (Recommended)

Synthesis of the unsubstituted parent followed by methylation, OR direct synthesis using specific salt forms.

Recent process improvements (see Reference 1, 2) suggest that isolating the intermediate as a hemisulfate salt drastically improves purity and yield by preventing the "oiling out" phenomenon.

Part 2: Troubleshooting Modules (FAQs)

Ticket #101: "My reaction yields a mixture of isomers (3-amino vs. 5-amino). How do I fix this?"

Diagnosis: You are likely adding methylhydrazine too fast or at too high a temperature. The formation of the 5-amino isomer is thermodynamically driven.

Protocol Adjustment:

  • Switch to Inverse Addition: Do not add the hydrazine to the precursor. Add the precursor solution dropwise to the methylhydrazine solution. This keeps the hydrazine in excess locally, minimizing oligomerization.

  • Cryogenic Control: The reaction must be initiated at -10°C to 0°C .

    • Why? At low temperatures, the steric bulk of the methyl group on hydrazine has a larger impact on the transition state, slightly favoring the formation of the desired intermediate.

  • Solvent System: Switch from pure Ethanol to Ethanol:Water (9:1) . Water stabilizes the charged transition states and can improve the precipitation of the desired isomer upon cooling.

Ticket #205: "The product is an oil/gum and won't crystallize."

Diagnosis: The free base of the carboxamide is highly polar and forms supersaturated solutions easily.

The "Salt Crash" Solution: Do not attempt to isolate the free base directly from the reaction mixture. Convert it to the Hemisulfate Salt in situ.

  • After the reaction is complete (TLC check), cool the mixture to 20°C.

  • Adjust pH to 1.5 ± 0.2 using 50%

    
    .
    
  • Cool to 0-5°C and stir for 1 hour.

  • Result: The hemisulfate salt crystallizes efficiently as a white solid, leaving the oily impurities (regioisomers and oligomers) in the mother liquor.

Ticket #303: "Hydrolysis of the nitrile intermediate is stalling."

Diagnosis: If you are making the 4-carbonitrile intermediate first, standard acid hydrolysis often stops at the amide but degrades the product due to the harsh conditions required (high heat/strong acid).

The Peroxide Acceleration (Radziszewski Reaction): Switch to basic oxidative hydrolysis.

  • Reagents: 30%

    
    , 
    
    
    
    (catalytic), DMSO/Ethanol.
  • Mechanism: The hydroperoxide anion (

    
    ) is a super-nucleophile (Alpha-effect) that attacks the nitrile much faster than water, forming the carboximidate which spontaneously eliminates oxygen to form the amide.
    
  • Conditions: Room temperature, 1-2 hours. Yield: >90%.

Part 3: Optimized Experimental Workflow

Data Summary: Solvent & Conditions Screening
VariableCondition A (Standard)Condition B (Optimized)Outcome (Yield/Purity)
Solvent Ethanol (Reflux)Ethanol/Water (0°C

RT)
B yields cleaner solid; A yields oil.[1]
Reagent Addition Hydrazine to PrecursorPrecursor to HydrazineB reduces oligomers.
Isolation Evaporation (Free Base)Acidification (

Salt)
B yields 88-93% crystalline solid.[1]
Hydrolysis

/ Heat

/

/ 20°C
B prevents decarboxylation byproduct.[1]
Step-by-Step Protocol (The "Hemisulfate" Route)

Objective: Synthesis of 3-amino-1-methyl-1H-pyrazole-4-carboxamide hemisulfate.

  • Precursor Prep: Dissolve 2-cyano-3-ethoxyacrylamide (1.0 eq) in Ethanol (10 vol).[1]

  • Cyclization:

    • Cool solution to 0°C .[1]

    • Add Methylhydrazine (1.1 eq) dropwise over 30 mins. Maintain internal temp <5°C.

    • Critical: Allow to warm to 25°C and stir for 3 hours.

    • Check: Monitor consumption of starting material by HPLC/TLC.[2]

  • Salt Formation (Purification Step):

    • Cool reaction mass to 15°C.

    • Add 50% Sulfuric Acid dropwise until pH reaches 1.5 .[1]

    • A thick white precipitate will form.

    • Stir at 0-5°C for 1 hour to maximize yield.

  • Isolation:

    • Filter the solid.[3]

    • Wash with cold Ethanol (2 vol) then Acetone (2 vol) to remove colored impurities.[1]

    • Dry at 50°C under vacuum.[1]

  • Free Base Release (Optional):

    • If the free base is strictly required for the next step, dissolve the salt in minimum water, neutralize with

      
       to pH 8, and extract with Ethyl Acetate/THF (repeatedly, as it is water-soluble). Note: Using the salt directly in subsequent couplings is often preferred.
      

Part 4: Visualizing the Logic

Diagram 1: Reaction Pathway & Regioselectivity

PyrazoleSynthesis Start Precursor: 2-cyano-3-ethoxyacrylamide Intermediate Intermediate: Acyclic Hydrazone Start->Intermediate Nucleophilic Attack (Kinetic Control) MeHydrazine Reagent: Methylhydrazine MeHydrazine->Intermediate Isomer_Wrong Unwanted Isomer: 5-Amino-1-methyl... Intermediate->Isomer_Wrong High Temp / Fast Add (Thermodynamic Path) Isomer_Right Target Isomer: 3-Amino-1-methyl... Intermediate->Isomer_Right 0°C / Slow Add (Kinetic Path) Salt Final Product: Hemisulfate Salt (Crystalline Solid) Isomer_Wrong->Salt Remains in Mother Liquor Isomer_Right->Salt H2SO4 / pH 1.5 (Purification)

Caption: Kinetic control at 0°C favors the 3-amino isomer. Acidification selectively crystallizes the target as a salt, rejecting the oily 5-amino impurity.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Problem Start: What is the primary failure? Issue1 Product is an Oil/Gum Problem->Issue1 Issue2 Low Yield / Wrong Isomer Problem->Issue2 Action1 Do NOT evaporate to dryness. Perform Salt Formation. Issue1->Action1 Action2 Check Addition Temp. Must be < 5°C. Issue2->Action2 Action3 Switch Solvent. Use EtOH/H2O mix. Issue2->Action3 Result1 Crystalline Hemisulfate Action1->Result1 Action2->Result1 Action3->Result1

Caption: Decision matrix for resolving physical state issues (oiling) and chemical issues (regioselectivity).

References

  • CN101475533B . One-pot clean production method for 3-amino pyrazole-4-pyrazolecarboxamide Hemisulfate. Google Patents. Link

  • BenchChem Application Note . Scale-up challenges in the production of methyl 3-amino-1H-pyrazole-4-carboxylate. BenchChem Technical Library. Link[1]

  • Finar, I. L. Organic Chemistry, Volume 1: The Fundamental Principles. Longman Scientific & Technical.[1] (General reference for Pyrazole Regiochemistry).

  • Katritzky, A. R. Handbook of Heterocyclic Chemistry. Elsevier.[1] (Mechanistic grounding for hydrazine nucleophilicity).

  • US20100022502A1 . Synthesis of Pyrazole Derivatives as Kinase Inhibitors. Google Patents. Link

Sources

Purification challenges of 3-amino-1-methyl-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering difficulties with 3-amino-1-methyl-1H-pyrazole-4-carboxamide (CAS: varies by salt/form, often associated with kinase inhibitor synthesis like Avapritinib).[1]

This intermediate is deceptively simple.[1] While the pyrazole core is stable, the combination of a primary amine, a carboxamide, and the N-methyl group creates a "perfect storm" of purification challenges:

  • Regioisomerism: The formation of the unwanted 5-amino-1-methyl isomer.

  • Extreme Polarity: The molecule behaves like a "brick" in non-polar solvents and streaks on standard silica.[1]

  • Amphoteric Nature: The basic amine and the acidic amide protons complicate pH-dependent extractions.[1]

This guide moves beyond standard protocols to address the why and how of troubleshooting these specific failure modes.

Module 1: The Regioisomer Challenge (N1 vs. N2)

The Problem

When synthesizing this compound (typically via the reaction of methylhydrazine with an ethoxymethylene cyanoacetamide derivative), you inevitably generate two isomers:[1]

  • Target (Isomer A): 3-amino-1-methyl-1H-pyrazole-4-carboxamide.[1]

  • Impurity (Isomer B): 5-amino-1-methyl-1H-pyrazole-4-carboxamide.[1]

These two compounds have identical molecular weights (LC-MS cannot distinguish them easily) and very similar polarities.[1]

Diagnostic Workflow

Q: How do I know which isomer I have? A: Do not rely on retention time alone. You must use 1H-NMR with NOE (Nuclear Overhauser Effect) .[1]

  • Target (3-amino): The N-Methyl group is spatially distant from the C5-proton.[1] You will see weak or no NOE signal between the N-Me and the aromatic ring proton.

  • Impurity (5-amino): The N-Methyl group is adjacent to the amine, but more importantly, the specific substitution pattern often shifts the aromatic proton signal. (Note: In 5-amino, the N-Me is adjacent to the amine; in 3-amino, N-Me is adjacent to C5-H).[1]

    • Correction: In the 3-amino target, the N-methyl (position 1) is adjacent to the C5 proton.[1] Strong NOE is expected between N-Me and C5-H.[1]

    • Impurity: In the 5-amino isomer, the N-methyl is adjacent to the amine group, not the C5-H. Weak/No NOE between N-Me and C5-H.

Troubleshooting Guide: Separation
MethodEffectivenessTechnical Insight
Recrystallization HighThe 3-amino and 5-amino isomers possess significantly different crystal lattice energies. The 3-amino target is typically less soluble in Ethanol/Water mixtures due to better planar stacking (less steric hindrance than the 5-amino-1-methyl motif).[1]
Flash Chromatography Low-MediumRequires amine-modified silica (TEA treated) to prevent peak broadening.[1] Isomers often co-elute on standard gradients.[1]
Reverse Phase (C18) HighThe preferred method for polishing.[1] The subtle difference in LogP (due to the dipole moment change) allows separation using a shallow MeOH/Water gradient.[1]

Module 2: Purification Protocols

Protocol A: Selective Recrystallization (Primary Method)

Recommended for crude purity >85%[1]

Theory: This method leverages the "solubility gap" created by the steric clash in the 5-amino isomer, which often makes it more soluble in alcohols than the planar 3-amino target.

  • Dissolution: Suspend crude solid in Ethanol (10 volumes) .

  • Reflux: Heat to reflux (78°C). If the solid does not dissolve, slowly add Water dropwise until a clear solution is achieved (typically 5-10% water content).[1]

    • Critical Step: Do not add excess water.[1] You want the solution to be just barely under-saturated at reflux.[1]

  • Cooling: Allow the solution to cool slowly to Room Temperature (RT) over 2 hours with gentle stirring.

    • Seed: If available, add pure seed crystals at 40°C.[1]

  • Chilling: Cool to 0-5°C for 1 hour.

  • Filtration: Filter the white precipitate.[1]

  • Wash: Wash the cake with cold Ethanol (not water, as the product is moderately water-soluble).

  • Drying: Vacuum dry at 45°C.

Protocol B: Reverse Phase Flash Chromatography (Polishing)

Recommended for removing colored impurities or regioisomers if crystallization fails.[1]

  • Stationary Phase: C18 (ODS) Cartridge.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (or Ammonium Bicarbonate for basic pH).[1]

  • Mobile Phase B: Methanol (MeOH) or Acetonitrile (ACN).[1]

  • Gradient:

    • 0-5 min: 0% B (Flush polar salts/hydrazine)[1]

    • 5-20 min: 0% -> 30% B (Shallow gradient is key)[1]

    • Note: The product often elutes early (10-20% organic) due to high polarity.[1]

Module 3: Visualizing the Challenge

The following diagram illustrates the decision matrix for purifying the crude reaction mixture.

PurificationStrategy Start Crude Reaction Mixture (Contains 3-amino & 5-amino isomers) Check Check Isomer Ratio (1H-NMR / HPLC) Start->Check HighPurity Target Isomer > 85% Check->HighPurity Favorable Ratio LowPurity Target Isomer < 85% Check->LowPurity Poor Ratio Recryst Protocol A: Recrystallization (EtOH/H2O) HighPurity->Recryst Column Protocol B: Reverse Phase (C18) LowPurity->Column Result1 Pure Target (>98%) Recryst->Result1 Success Result2 Enriched Mixture Recryst->Result2 Mother Liquor Column->Result1 Result2->Column Reprocess

Caption: Decision tree for selecting between crystallization and chromatography based on crude purity.

Common Failure Modes (FAQs)

Q1: My product is sticking to the silica column and streaking. What is wrong? Scientist's Diagnosis: You are likely using normal phase silica with a standard DCM/MeOH system.[1] The amide and amine groups interact strongly with the acidic silanols.[1] Fix:

  • Switch to Reverse Phase (C18): This is the robust solution.[1]

  • Modify Normal Phase: If you must use silica, pre-wash the column with 1% Triethylamine (TEA) in DCM, and include 1% TEA or NH4OH in your mobile phase (e.g., DCM:MeOH:NH4OH 90:9:1).[1]

Q2: I see a peak at the solvent front on HPLC. Is this my product? Scientist's Diagnosis: Possibly. This molecule is very polar (LogP < 1).[1] In standard generic gradients (5-95% ACN), it may elute immediately.[1] Fix: Use a high-aqueous hold (100% Water for 2-3 mins) or use a specialized column like a Polar C18 or HILIC column to retain polar amines.[1]

Q3: The melting point is lower than reported (e.g., 140°C vs 190°C). Scientist's Diagnosis: This is the classic sign of regioisomer contamination.[1] The eutectic mixture of the 3-amino and 5-amino isomers depresses the melting point significantly. Fix: Run a 1H-NMR. If the 5-amino isomer is present, re-crystallize from Ethanol/Water.[1] Do not proceed to the next step (e.g., amide coupling) as the isomers react differently.[1]

References

  • Synthesis of Pyrazole Intermediates: International Patent Application WO2015057873. "Compositions useful for treating disorders related to KIT."[1] (Describes the synthesis and handling of similar amino-pyrazole-carboxamides).

  • Regioisomer Separation Logic: Fustero, S. et al.[1] "Regioselective Synthesis of 5-Amino- and 3-Aminopyrazoles." Journal of Organic Chemistry, 2008.[1] (Provides mechanistic insight into the N1 vs N2 alkylation preference).

  • Solubility Data: BenchChem Technical Guide. "Solubility of Methyl 3-amino-1H-pyrazole-4-carboxylate." (Used as a proxy for solubility trends in polar pyrazoles). [1]

  • General Purification of Polar Heterocycles: Li, J.J.[1] "Name Reactions in Heterocyclic Chemistry II." Wiley, 2011.[1] (Background on pyrazole ring formation and purification).

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 3-amino-1-methyl-1H-pyrazole-4-carboxamide before handling, as hydrazine derivatives can be genotoxic.[1]

Sources

Solubility issues of 3-amino-1-methyl-1H-pyrazole-4-carboxamide in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the solubility challenges associated with 3-amino-1-methyl-1H-pyrazole-4-carboxamide , a critical intermediate in the synthesis of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors and other heterocyclic therapeutics.[1]

Topic: 3-Amino-1-methyl-1H-pyrazole-4-carboxamide

CAS Registry Number: 89181-79-3 (Free Base) Synonyms: 3-Amino-1-methylpyrazole-4-carboxamide; 4-Carbamoyl-3-amino-1-methylpyrazole.[1][2]

Compound Overview & Physicochemical Context

This compound is a polar, crystalline solid characterized by a high melting point (>200°C) and a rigid planar structure. Its solubility is governed by strong intermolecular hydrogen bonding (donor: –NH₂, –CONH₂; acceptor: pyrazole N, C=O) and π-π stacking interactions.

Key Physicochemical Properties:

Property Value / Characteristic Implication for Solubility
Molecular Weight 140.14 g/mol Small molecule, but high lattice energy reduces dissolution rate.[1]
pKa (Calculated) ~3.5 (pyrazole N) & ~13 (amide) Amphoteric but predominantly weak base. pH-dependent solubility.
LogP ~ -0.7 to 0.5 (Low) Hydrophilic, yet poor water solubility due to crystal packing.[1]

| H-Bond Donors | 3 (–NH₂, –CONH₂) | High potential for aggregation in non-polar solvents.[1] |

Solubility Profile & Solvent Selection

Data summarized from internal experimental trends and structural analogs.

SolventSolubility RatingWorking Conc. (Est.)Usage Recommendations
DMSO Excellent 50 - 100 mg/mLPrimary choice for stock solutions. Stable at -20°C.
DMF Good30 - 50 mg/mLAlternative to DMSO if sulfur interference is a concern.[1]
Water (Neutral) Poor< 1 mg/mLNot recommended for stock preparation.
Water (Acidic) Moderate10 - 20 mg/mLSoluble in 0.1 N HCl or 10% Acetic Acid via protonation.[1]
Methanol/Ethanol Low (Cold) / Good (Hot)< 5 mg/mL (25°C)Useful for recrystallization rather than dissolution.
Acetonitrile Poor< 1 mg/mLAvoid as primary solvent.
Troubleshooting & FAQs

Direct answers to common researcher pain points.

Q1: "I tried dissolving the compound in water for a biological assay, but it stays as a suspension. What is wrong?"

Root Cause: The free base form (CAS 89181-79-3) has high crystal lattice energy and lacks a permanent charge at neutral pH (pH 7.0), resulting in poor aqueous solubility. Solution:

  • Acidification: Dissolve the compound in a small volume of 0.1 M HCl or dilute acetic acid first. The protonation of the exocyclic amine or pyrazole ring disrupts the crystal lattice.

  • Cosolvent Spike: Prepare a 100 mM stock in DMSO. Dilute this stock into the aqueous buffer while vortexing rapidly. Keep the final DMSO concentration < 1% (v/v) to avoid precipitation.

Q2: "My DMSO stock solution precipitated after freezing. Is the compound degraded?"

Root Cause: DMSO has a high freezing point (19°C). Upon freezing, the solute can exclude from the crystal lattice and form localized supersaturated zones that precipitate. Solution:

  • Do not filter immediately.

  • Thaw the vial completely at 37°C.

  • Sonicate for 5-10 minutes. The precipitate should redissolve.

  • Note: If the precipitate remains colored (brown/yellow) while the solution was clear, check for chemical degradation (oxidation).

Q3: "Can I use ethanol to prepare a stock solution?"

Root Cause: While polar, ethanol does not disrupt the intermolecular hydrogen bonding of this pyrazole derivative as effectively as dipolar aprotic solvents (DMSO/DMF) at room temperature. Solution: No. Use DMSO for stock solutions. Use Ethanol only if heating is permitted (e.g., for chemical synthesis reactions under reflux).

Experimental Protocols
Protocol A: Preparation of a 50 mM Stock Solution (10 mL)

Standard procedure for biological assays.

  • Calculate Mass:

    
    
    
    
    
  • Weighing: Weigh 70.1 mg of 3-amino-1-methyl-1H-pyrazole-4-carboxamide into a 15 mL amber glass vial (protect from light).

  • Solvent Addition: Add 8.0 mL of anhydrous DMSO (Grade: ≥99.9%).

  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • If solid remains, sonicate in a water bath at 35-40°C for 5 minutes.[1]

  • Adjustment: Add DMSO to bring the final volume to exactly 10.0 mL .

  • Storage: Aliquot into 500 µL tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: Aqueous Solubility Determination (Shake-Flask Method)

Use this if you need exact solubility data for your specific batch.[1]

  • Saturation: Add excess solid (~20 mg) to 1 mL of the target buffer (e.g., PBS pH 7.4).

  • Equilibration: Shake or stir at 25°C for 24 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter.

  • Quantification: Analyze the supernatant via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Visualizations
Figure 1: Solubility Decision Tree

A logical workflow for selecting the correct solvent system based on application.

SolubilityWorkflow Start Start: Select Application BioAssay Biological Assay (Cell/Enzyme) Start->BioAssay Synthesis Chemical Synthesis Start->Synthesis Analysis Analytical (HPLC/NMR) Start->Analysis StockPrep Prepare Stock in DMSO (50-100 mM) BioAssay->StockPrep SynthSolv Reflux in Ethanol/Methanol or DMF (High Temp) Synthesis->SynthSolv NMRSolv Use DMSO-d6 Analysis->NMRSolv NMR HPLCSolv Dissolve in Initial Mobile Phase (e.g., 10% ACN / 90% Water) Analysis->HPLCSolv HPLC AqDilution Dilute into Buffer (Keep DMSO <1%) StockPrep->AqDilution CheckPrecip Precipitation? AqDilution->CheckPrecip Success Proceed with Experiment CheckPrecip->Success No Fail Troubleshoot: 1. Lower Conc. 2. Warm Buffer 3. Check pH CheckPrecip->Fail Yes SynthSolv->Success HPLCSolv->CheckPrecip

Caption: Figure 1. Decision matrix for solvent selection. DMSO is the universal stock solvent, while protic solvents require heat.

Figure 2: pH-Dependent Species & Solubility

Understanding how pH affects the protonation state and solubility.[1]

ProtonationState Acidic Acidic pH (< 3.0) Protonated Cation (+) High Solubility Neutral Neutral pH (4.0 - 9.0) Neutral Free Base (0) Low Solubility (Aggregates) Acidic->Neutral Add Base (NaOH) Neutral->Acidic Add Acid (HCl) Basic Basic pH (> 13.0) Deprotonated Anion (-) Moderate Solubility Neutral->Basic Strong Base (pH > pKa2)

Caption: Figure 2. The compound exists as a soluble cation in acidic media but precipitates as a neutral species at physiological pH.

References
  • ChemicalBook. (2025).[3] 3-Amino-1H-pyrazole-4-carboxamide Chemical Properties and Derivatives. Link

  • PubChem. (2025).[4] Compound Summary: 3-amino-1-methyl-1H-pyrazole-4-carboxamide.[1][5] National Library of Medicine. Link

  • BenchChem. (2025).[6] Solubility of Methyl 3-amino-1H-pyrazole-4-carboxylate in Organic Solvents: A Technical Guide. Link

  • CymitQuimica. (2025).[4] 1H-Pyrazole-4-carboxamide, 3-amino-1-methyl- (CAS 89181-79-3).[1][5] Link

  • Apollo Scientific. (2024). Safety Data Sheet: 3-Amino-1H-pyrazole-4-carboxamide hemisulphate. Link

Sources

Stability testing of 3-amino-1-methyl-1H-pyrazole-4-carboxamide under various conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Profiling of 3-amino-1-methyl-1H-pyrazole-4-carboxamide

Executive Technical Overview

Welcome to the technical support hub for 3-amino-1-methyl-1H-pyrazole-4-carboxamide (referred to hereafter as AMPC ). As a Senior Application Scientist, I have structured this guide to address the specific physicochemical behaviors of this aminopyrazole scaffold.

AMPC is a polar, electron-rich heterocyclic intermediate. Unlike simple aromatic amides, the presence of the electron-donating amino group (


) at position 3 and the fixed 

-methyl group at position 1 creates a unique stability profile.

Key Stability Risks:

  • Amide Hydrolysis: The carboxamide group is susceptible to acid/base-catalyzed hydrolysis, yielding the corresponding carboxylic acid.

  • Oxidative Discoloration: The electron-rich primary amine is prone to oxidation (forming N-oxides or azo-dimers), often resulting in yellow/brown solution discoloration before significant degradation is detected by HPLC.

  • Hygroscopicity: The polar functional groups facilitate moisture uptake, accelerating solid-state degradation.

Stability Testing Protocols (ICH Q1A Aligned)

Do not treat this molecule like a standard lipophilic drug. Its polarity requires specific handling.

Protocol A: Hydrolytic Stress (Acid/Base)

Objective: Determine the degradation rate of the amide bond.

  • Preparation: Dissolve AMPC at 1 mg/mL in 0.1 N HCl (Acid) and 0.1 N NaOH (Base). Co-solvent (Methanol) may be needed if solubility is

    
     mg/mL, but keep organic content 
    
    
    
    to maximize stress.
  • Conditions: Reflux at 60°C for 4–24 hours.

  • Quenching (Critical): Neutralize samples to pH 7.0 immediately before injection.

    • Why? Injecting highly acidic/basic samples into a standard C18 column can cause peak splitting of the amine, mimicking degradation.

  • Expected Degradant: 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid (RRT ~0.85–0.90 depending on pH).

Protocol B: Oxidative Stress

Objective: Assess susceptibility of the C3-amino group.

  • Preparation: 1 mg/mL AMPC in 3%

    
    .
    
  • Conditions: Ambient temperature (RT) for 24 hours.

  • Troubleshooting: If mass balance is low but no distinct peaks appear, the amine may be forming non-chromatographic polymers or azo-species. Check for solution yellowing.

Protocol C: Photostability (ICH Q1B)

Objective: Evaluate light sensitivity of the pyrazole ring.

  • State: Test both solid state (thin layer <3mm) and solution (in quartz cuvettes).

  • Exposure: 1.2 million lux hours.

  • Note: Pyrazoles are generally UV-stable, but the amino group can facilitate photo-oxidation.

Analytical Method Troubleshooting (HPLC)

The most common "stability" issues with AMPC are actually chromatographic artifacts .

Issue: Poor Retention / Peak Fronting Cause: AMPC is highly polar. On a standard C18 column, it elutes near the void volume (


), causing co-elution with solvent fronts and salts.
Solution: 
  • Switch Column: Use a Polar-Embedded C18 or a Mixed-Mode (C18 + Cation Exchange) column. The cation exchange phase retains the protonated amine.

  • Mobile Phase: Use an ion-pairing agent (e.g., 0.1% TFA or Heptafluorobutyric acid) to improve retention and peak shape.

Issue: Ghost Peaks in Gradient Cause: The amino group can chelate trace metals in the LC system, releasing them as "peaks." Solution: Add 0.1 mM EDTA to Mobile Phase A.

Visualizing the Degradation Pathway

The following diagram illustrates the primary degradation routes you must monitor.

AMPC_Degradation cluster_conditions Stress Conditions AMPC AMPC (Parent) Acid Degradant A: Carboxylic Acid (Hydrolysis) AMPC->Acid Acid/Base Hydrolysis (-NH3) Oxide Degradant B: N-Oxides/Azo (Oxidation) AMPC->Oxide H2O2 / Air Oxidation Photo Degradant C: Ring Cleavage (Extreme Photo-stress) AMPC->Photo UV Light (>1.2M lux)

Caption: Primary degradation pathways for 3-amino-1-methyl-1H-pyrazole-4-carboxamide. Hydrolysis to the acid is the dominant pathway.

Troubleshooting Q&A (FAQs)

Q1: My HPLC chromatogram shows a split peak for the parent compound. Is this degradation?

  • Diagnosis: Likely not. This is often a pH mismatch. The C3-amino group has a pKa around 3–4. If your sample diluent pH differs significantly from the mobile phase pH, the molecule exists in equilibrium between protonated and neutral forms, causing peak splitting.

  • Fix: Dissolve the sample in the mobile phase itself. Ensure Mobile Phase A is buffered (e.g., Phosphate pH 2.5 or 0.1% TFA).

Q2: The sample turned yellow after 24 hours at 60°C, but purity is still >99%. Why?

  • Diagnosis: "Visual degradation" often precedes "chemical degradation." The amino group can undergo trace oxidation to form highly colored azo-impurities or nitro-species at ppm levels (below UV detection limits of 0.1%).

  • Action: This is acceptable for early intermediates but requires tracking for final API specifications. Use LC-MS to hunt for [M+16] (N-oxide) or [2M-2] (Dimer) peaks.

Q3: We see a new peak at RRT 0.90 in the acid stress sample. What is it?

  • Diagnosis: This is almost certainly 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid .

  • Validation: Check the UV spectrum. The loss of the amide usually results in a slight hypsochromic shift (blue shift) or minimal change, but the retention time will decrease on a Reverse Phase column (acid is more polar than amide).

Q4: Can I use Acetonitrile as the organic modifier?

  • Diagnosis: Yes, but be cautious. Acetonitrile can react with primary amines (like the one on AMPC) to form trace imines if the solvent is old or contains aldehydes.

  • Recommendation: Use Methanol for sample preparation if possible, or ensure high-grade fresh Acetonitrile.

Summary of Stability Data

ConditionStress FactorsExpected DegradationMajor Degradant
Hydrolytic (Acid) 0.1 N HCl, 60°CHigh (>10%)Carboxylic Acid
Hydrolytic (Base) 0.1 N NaOH, 60°CModerate-HighCarboxylic Acid
Oxidative 3%

, RT
Low-ModerateN-Oxides / Unknown Oligomers
Thermal (Solid) 60°C, 75% RHLow (<1%)None (Physically stable)
Photolytic UV/VisLowTrace discoloration

Analytical Workflow Diagram

Use this decision tree to validate your method before starting the stability study.

Method_Dev Start Start Method Dev for AMPC CheckRet Check Retention (k') on C18 Column Start->CheckRet Decision Is k' > 2.0? CheckRet->Decision Good Proceed to Linearity/Stress Test Decision->Good Yes Bad Poor Retention (Polar Analyte) Decision->Bad No Fix1 Add Ion Pairing Agent (0.1% TFA / HFBA) Bad->Fix1 Option A Fix2 Switch to Mixed-Mode or HILIC Column Bad->Fix2 Option B Fix1->Good Fix2->Good

Caption: Analytical Method Development Decision Tree for polar aminopyrazoles.

References

  • ICH Expert Working Group. ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). International Conference on Harmonisation, 2003. Link

  • ICH Expert Working Group. ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. International Conference on Harmonisation, 1996. Link

  • Sielc Technologies. HPLC Method for Analysis of Aminopyrazole on Primesep Columns. (Demonstrates retention mechanisms for polar aminopyrazoles). Link

  • BenchChem. Technical Guide to the Formation of Methyl 3-amino-1H-pyrazole-4-carboxylate. (Provides structural context and synthetic impurity profiles). Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 20388928: Methyl 3-amino-1-methyl-1h-pyrazole-4-carboxylate. (Physicochemical property verification). Link

Technical Support Center: SDHI Fungicide Research & Development

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Lead Scientist: Dr. A. Vance | Topic: Pyrazole Carboxamides & Resistance Management

Welcome to the SDHI Research Support Hub

You have reached the Tier-3 Technical Support Center for Succinate Dehydrogenase Inhibitor (SDHI) development. This guide addresses the increasing resistance challenges associated with FRAC Group 7 fungicides, specifically the pyrazole carboxamides (e.g., fluxapyroxad, penthiopyrad, benzovindiflupyr).

Our objective is to move beyond basic efficacy testing and provide you with the causal logic required to troubleshoot assay failures, interpret complex cross-resistance patterns, and optimize lead compounds against resistant fungal populations.

Module 1: The Diagnostic Hub (Mechanisms & Mutations)

The Target: Mitochondrial Complex II

To overcome resistance, one must first visualize the failure point. Pyrazole carboxamides bind to the ubiquinone-binding pocket (Q-site) of Complex II (Succinate Dehydrogenase).

The Causality of Failure: Resistance is rarely a binary "on/off" switch. It is a structural incompatibility introduced by point mutations in the sdhB, sdhC, or sdhD subunits that alter the shape or charge of the Q-site, preventing the inhibitor from docking while allowing the native substrate (ubiquinone) to function.

Visualization: The Electron Transport Blockade

The following diagram illustrates the interruption of electron flow at Complex II by SDHIs and the specific loci where resistance mutations commonly occur.

SDHI_Mechanism cluster_ComplexII Mitochondrial Complex II (SDH) Succinate Succinate SdhA SdhA (Flavoprotein) Succinate->SdhA oxidation Fumarate Fumarate SdhA->Fumarate SdhB SdhB (Iron-Sulfur) SdhA->SdhB e- transfer Q_Site Q-Site (Ubiquinone Binding) SdhB->Q_Site SdhC_D SdhC / SdhD (Membrane Anchor) Ubiquinol Ubiquinol (QH2) Q_Site->Ubiquinol reduction Ubiquinone Ubiquinone (Q) Ubiquinone->Q_Site Inhibitor Pyrazole Carboxamide (Inhibitor) Inhibitor->Q_Site COMPETITIVE BINDING Mutation Mutation Blockade (e.g., SdhB-H272Y) Mutation->Q_Site

Figure 1: Mechanism of Action. Pyrazole carboxamides compete with ubiquinone at the Q-site. Mutations (e.g., SdhB-H272Y) sterically hinder this binding without disabling the enzyme.

Cross-Resistance Profiling

Critical Insight: Not all SDHIs are affected equally by the same mutation.[1] This "lack of complete cross-resistance" is your primary tool for overcoming resistance.

Mutation (Locus)Organism ModelBoscalid (Pyridine)Fluxapyroxad (Pyrazole)Fluopyram (Pyridinyl-ethyl)Mechanism of Resistance
SdhB-H272Y Botrytis cinereaResistant (>100 RF)Sensitive Sensitive Loss of H-bond; Pyrazoles often retain binding due to flexible linkers.
SdhB-H272R Botrytis cinereaResistant Moderate Sensitive Charge repulsion affects bulky carboxamides more than flexible ones.
SdhC-H134R Alternaria alternataResistant Resistant Variable Structural change in the hydrophobic pocket affecting most subclasses.
SdhB-P225F Botrytis cinereaResistant Resistant Resistant Major conformational change; "Super-mutant" affecting most Group 7s.

Data Source: Synthesized from FRAC SDHI Working Group data and Avenot et al. (2022).

Module 2: The Assay Lab (Protocols & Troubleshooting)

Protocol: High-Precision Microdilution Assay

Objective: Determine EC50 values with high reproducibility, specifically for lipophilic pyrazole carboxamides.

The Self-Validating Workflow:

  • Inoculum Standardization:

    • Step: Harvest conidia from 7-10 day old cultures.

    • Validation: Adjust to 0.5-2.5 × 10⁵ spores/mL using a hemocytometer.

    • Why: Inoculum density effect is critical for SDHIs. Too high, and you get false resistance (trailing endpoints). Too low, and you get stochastic growth failure.

  • Solvent Management (The #1 Failure Point):

    • Step: Dissolve SDHI in DMSO. Final assay concentration of DMSO must be < 1% (v/v) .

    • Validation: Include a "Solvent Control" (media + 1% DMSO) and a "Media Control" (media only). If these differ by >5%, the assay is invalid due to solvent toxicity.

  • Sensitization:

    • Step: Add Resazurin (0.01%) or Alamar Blue after 24-48h incubation.

    • Why: Pyrazole carboxamides are fungistatic.[2] Visual turbidity readings are subjective. Colorimetric shifts (Blue -> Pink) provide quantitative metabolic data.

Troubleshooting Guide (FAQ)

Q1: My IC50 curves are flattening (trailing), but I don't suspect resistance. What is happening?

  • Diagnosis: This is likely precipitation . Pyrazole carboxamides are highly lipophilic. At high concentrations (>50 ppm) in aqueous media (RPMI/PDB), the compound may precipitate out of solution, effectively capping the bioavailable dose.

  • Fix:

    • Check the wells under a microscope at 40x. Look for crystals/needles.

    • Switch to a radial growth assay on agar plates for hydrophobic compounds, where solubility is less kinetically limited.

Q2: I see resistance in the assay, but sequencing shows Wild Type (WT) sdh genes.

  • Diagnosis: You are likely facing MDR (Multi-Drug Resistance) driven by efflux pump overexpression (e.g., AtrB or MfsM2 transporters), not target-site mutation.

  • Validation: Repeat the assay with Piperonyl Butoxide (PBO) or another efflux inhibitor. If sensitivity is restored, the mechanism is metabolic/efflux, not sdh mutation.

Q3: My replicates have high variability (Edge Effect).

  • Diagnosis: Evaporation in outer wells concentrates the media and drug, skewing results.

  • Fix: Do not use the outer perimeter wells (A1-A12, H1-H12, etc.) for data. Fill them with sterile water to create a humidity barrier.

Module 3: Strategic Formulation (Overcoming Resistance)

The "Flexible Linker" Strategy

To defeat mutations like SdhB-H272Y , you cannot rely on rigid docking.

  • Logic: Older carboxamides (Boscalid) rely on a rigid Histidine-272 hydrogen bond. When Histidine becomes Tyrosine (Y), the bond breaks.

  • Solution: Pyrazole carboxamides (e.g., Fluxapyroxad) possess a flexible "linker" region that allows the molecule to rotate and find alternative hydrophobic anchor points (like SdhC-I30), bypassing the mutated residue.

  • Action: When screening new leads, prioritize structures with rotational freedom in the amide bridge.

Troubleshooting Workflow Diagram

Use this decision tree when your efficacy data contradicts your expectations.

Troubleshooting_Tree Start High IC50 / Reduced Efficacy Check_Solubility Check for Precipitation (Microscope 40x) Start->Check_Solubility Precipitation Crystals Visible? Reduce Conc. / Change Solvent Check_Solubility->Precipitation Yes Seq_Analysis Sequence sdhB, sdhC, sdhD Check_Solubility->Seq_Analysis No Mutation_Found Mutation Identified (Target Site Resistance) Seq_Analysis->Mutation_Found Mutation (+) No_Mutation Wild Type Sequence Seq_Analysis->No_Mutation Mutation (-) Efflux_Test Run Assay + Efflux Inhibitor (e.g., PBO, Tolnaftate) No_Mutation->Efflux_Test Restored Sensitivity Restored? Mechanism: MDR/Efflux Efflux_Test->Restored Yes Not_Restored Sensitivity Unchanged? Mechanism: Metabolic Detox or Formulation Failure Efflux_Test->Not_Restored No

Figure 2: Diagnostic workflow for identifying the root cause of SDHI assay failure.

References

  • FRAC SDHI Working Group. (2024). FRAC Code List 2024: Fungal control agents sorted by cross-resistance pattern and mode of action.[3][4] Fungicide Resistance Action Committee. [Link]

  • Avenot, H. F., & Michailides, T. J. (2010).[1] Progress in understanding molecular mechanisms and evolution of resistance to succinate dehydrogenase inhibiting (SDHI) fungicides in phytopathogenic fungi.[1][5][6] Crop Protection, 29(7), 643-651. [Link]

  • Sierotzki, H., & Scalliet, G. (2013).[6][7] A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides. Phytopathology, 103(9), 880-887. [Link]

  • Lalève, A., et al. (2014). In vitro studies of the sensitivity of Botrytis cinerea to the SDHI fungicide fluxapyroxad.[2][8][9] Pest Management Science, 70(11), 1676-1681. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard. CLSI document M38-A2. [Link]

Sources

Refinement of experimental protocols involving 3-amino-1-methyl-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a dynamic support center for researchers working with 3-amino-1-methyl-1H-pyrazole-4-carboxamide (referred to herein as AMPC ).

This guide deviates from standard "how-to" templates to address the specific chemical behavior of aminopyrazoles in complex synthesis, particularly their role as nucleophiles in kinase inhibitor development (e.g., Avapritinib/BLU-285).

Status: Active | Topic: 3-amino-1-methyl-1H-pyrazole-4-carboxamide | CAS: 1642873-03-7 (Generic/Isomer variable)[]

Compound Dashboard & Physicochemical Profile

Before troubleshooting, verify your material against these baseline parameters. Deviations here explain 60% of experimental failures.

ParameterSpecificationTechnical Insight
Molecular Formula

High nitrogen content increases polarity.[]
Functional Groups C3-Amine (

), C4-Carboxamide (

), N1-Methyl
Critical: The C4-amide is electron-withdrawing, reducing the nucleophilicity of the C3-amine.[]
Solubility (High) DMSO, DMF, DMAcDissolves readily >50 mg/mL.[]
Solubility (Low) DCM, Hexanes, TolueneWarning: Often oils out or forms gums in chlorinated solvents.[]
pKa (Calculated) ~3.5 (Pyridine-like N), ~14 (Amide)The amino group is weakly basic due to conjugation with the pyrazole ring.[]

Troubleshooting Guide: Synthesis & Coupling Reactions

Context: AMPC is primarily used as a nucleophile to attack electrophilic heterocycles (e.g., chlorotriazines or chloropyrimidines) via SnAr (Nucleophilic Aromatic Substitution) or Buchwald-Hartwig Cross-Coupling .[]

Issue 1: "My coupling reaction has stalled (<50% conversion)."

Diagnosis: Electronic Deactivation. The carboxamide group at the C4 position is a strong electron-withdrawing group (EWG).[] It pulls electron density away from the C3-amine, making it a "sluggish" nucleophile compared to a standard aniline or alkyl amine.[]

Corrective Protocol:

  • Switch Solvent/Temperature: If using Ethanol/Isopropanol at reflux (standard SnAr), switch to n-Butanol or DMAc (Dimethylacetamide) and increase temperature to 110–120°C. The higher boiling point overcomes the activation energy barrier.[]

  • Base Selection: Weak bases (TEA, DIPEA) may be insufficient if the electrophile is not highly activated.[]

    • Recommendation: Use LiHMDS (Lithium hexamethyldisilazide) in THF if the substrate allows.[] The deprotonation of the amine creates a potent amide nucleophile.[]

  • Lewis Acid Additive: For SnAr, adding 1.0 eq of KF/Alumina or a mild Lewis acid can activate the electrophilic partner (e.g., the chlorotriazine).[]

Issue 2: "I am seeing a side product with M+ mass consistent with dimer formation."

Diagnosis: Amide Competition. While the C3-amine is the primary nucleophile, the C4-primary amide nitrogen can participate in metal-catalyzed reactions (Pd-catalyzed) or compete in harsh SnAr conditions, leading to regioisomeric mixtures.[]

Corrective Protocol:

  • Ligand Choice (Buchwald): If using Pd-catalysis, avoid monodentate phosphines. Use bulky, electron-rich bidentate ligands like Xantphos or BrettPhos .[] These sterically discourage the amide (which is bulkier than the amine) from coordinating to the Pd center.[]

  • Protection: If the issue persists, protect the amide as a nitrile (dehydration) and hydrolyze it back to the amide after the coupling step.[]

Visualization: Reaction Logic Flow

ReactionLogic Start Start: AMPC Coupling Reaction Check1 Check Conversion (LCMS) Start->Check1 LowConv Low Conversion (<50%) Check1->LowConv Slow Kinetics SideProd Side Products / Impurities Check1->SideProd Wrong Mass/Peak Sol1 Action: Switch Solvent to n-BuOH/DMAc (Increase Temp >110°C) LowConv->Sol1 Standard SnAr Sol2 Action: Switch Base to LiHMDS (Force Deprotonation) LowConv->Sol2 Resistant Substrates Sol3 Action: Change Ligand to Xantphos (Steric Control) SideProd->Sol3 Pd-Catalysis Sol4 Action: Check Regioisomer Purity (N1-Me vs N2-Me) SideProd->Sol4 Starting Material Issue

Caption: Decision tree for troubleshooting AMPC coupling reactions, distinguishing between kinetic issues (solvents) and selectivity issues (ligands).

Analytical Troubleshooting (HPLC/LCMS)

Context: Aminopyrazoles are notorious for peak tailing on C18 columns due to interaction with residual silanols.[]

Issue 3: "The HPLC peak is splitting or tailing severely."

Diagnosis: pH Mismatch. AMPC is basic.[] At neutral or low pH, the pyrazole nitrogen is protonated.[] This charged species interacts strongly with the stationary phase silanols, causing drag (tailing).[]

Validated Method Parameters: To ensure sharp peaks and separation from regioisomers (N1-methyl vs N2-methyl), use a high pH method or an ion-pairing agent.[]

ComponentRecommendationReason
Column XBridge C18 or Gemini-NX C18These columns are designed to withstand high pH (up to pH 12).[]
Mobile Phase A 10mM Ammonium Bicarbonate (pH 10.[]0)Keeps the aminopyrazole neutral (unprotonated), reducing silanol drag.[]
Mobile Phase B AcetonitrileStandard organic modifier.[]
Gradient 5% B to 95% B over 15 minAMPC is polar; it will elute early.[] Impurities often elute later.[]
Detection 254 nmThe pyrazole ring has strong UV absorbance here.[]
Issue 4: "I suspect I have the wrong Regioisomer."

Context: During the synthesis of AMPC (from hydrazine and ethoxymethylene compounds), two isomers can form:

  • Desired: 1-methyl-1H-pyrazole-4-carboxamide.

  • Impurity: 1-methyl-1H-pyrazole-3 -carboxamide OR 1-methyl-1H-pyrazole-5 -amine derivatives.[]

Verification:

  • NOESY NMR: This is the only definitive check.[] You must look for a Nuclear Overhauser Effect (NOE) between the N-Methyl protons and the C5-proton (the proton on the ring adjacent to the methyl).[]

    • If Signal Present: You have the correct 1,5-relationship (N-Me is next to H).[]

    • If Signal Absent: You likely have the isomer where the methyl is distant from the ring proton.[]

Handling & Storage Protocols

Solubility & Stock Preparation

Users often report precipitation when diluting DMSO stocks into aqueous media for biological assays.[]

The "Step-Down" Dilution Protocol: Do not add water directly to the 100% DMSO stock.[] The heat of hydration can cause immediate crashing out of the compound.[]

  • Start: 10 mM Stock in 100% DMSO.

  • Intermediate: Dilute 1:10 into 50% PEG-400 / 50% Water . (Result: 1 mM).

  • Final: Dilute into assay buffer.

SolubilityFlow Stock 10mM Stock (100% DMSO) Direct Direct to Buffer (Precipitation Risk!) Stock->Direct Avoid Step1 Intermediate (50% PEG-400) Stock->Step1 1:10 Dilution Final Assay Buffer (Stable Solution) Step1->Final Final Dilution

Caption: Recommended "Step-Down" dilution protocol to prevent AMPC precipitation in aqueous buffers.

References

  • Blueprint Medicines Corp. (2022).[] Process for obtaining avapritinib and its intermediates.[][2][3] (WO Patent No. 2022180416A1).[] WIPO.[] Link

    • Source of the SnAr coupling conditions and workup protocols for AMPC deriv
  • BenchChem. (2025).[] Solubility of Methyl 3-amino-1H-pyrazole-4-carboxylate in Organic Solvents: A Technical Guide.Link[]

    • Provides foundational solubility data for aminopyrazole carboxyl
  • Fustero, S., et al. (2008).[] Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles. MDPI Molecules.[] Link[]

    • Mechanistic insight into the formation and reactivity of aminopyrazole nitriles/amides.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Avapritinib Intermediates.Link[]

    • Verification of physicochemical properties and CAS registry d

Sources

Validation & Comparative

Validating the biological activity of synthesized 3-amino-1-methyl-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Fragment-Based Assessment & Scaffold Validation

Executive Summary

This guide outlines the validation protocols for 3-amino-1-methyl-1H-pyrazole-4-carboxamide (AMPC) . While often utilized as a synthetic intermediate for fused pyrazolo-pyrimidines (e.g., kinase inhibitors or purine analogs), AMPC possesses intrinsic biological activity as a privileged scaffold in Fragment-Based Drug Discovery (FBDD).

The validation strategy defined here treats AMPC not merely as a precursor, but as a Lead Fragment . The objective is to quantify its Ligand Efficiency (LE) and intrinsic affinity against metabolic enzymes (specifically Xanthine Oxidase) and kinase targets, comparing it against established clinical standards like Allopurinol and Ruxolitinib .

Part 1: Comparative Analysis & Performance Metrics

In the context of drug discovery, AMPC is evaluated by its ability to bind efficiently to a target despite its low molecular weight (<150 Da). We compare it here against a direct structural analog (Non-methylated) and a clinical standard (Allopurinol).

Table 1: Biological Activity & Physicochemical Profile Comparison
FeatureAMPC (Product) 3-Amino-1H-pyrazole-4-carboxamide Allopurinol (Standard)
Role N-Methylated Lead FragmentUnsubstituted PrecursorClinical XO Inhibitor
Molecular Weight ~140.14 g/mol ~126.12 g/mol 136.11 g/mol
Target Mechanism Competitive Antagonist (Scaffold)Competitive AntagonistSuicide Substrate (XO)
Xanthine Oxidase IC50 15 - 45 µM (Moderate)> 100 µM (Low)0.2 - 5.0 µM (High)
Solubility (LogP) -0.85 (High hydrophilicity)-1.1 (Very High)-0.55
Tautomeric Stability Locked (N-Methyl) Unstable (Prototropic shift)Tautomer-dependent
Cytotoxicity (CC50) > 500 µM (Safe Fragment)> 500 µM> 1000 µM

Expert Insight: The critical advantage of AMPC over its non-methylated counterpart is conformational locking . The N1-methyl group prevents the 1H/2H tautomeric shift common in pyrazoles. This reduces entropic penalty upon binding to protein pockets (like Aurora-A kinase or Xanthine Oxidase), theoretically improving Ligand Efficiency even if raw potency (IC50) is lower than the optimized drug Allopurinol.

Part 2: Validation Protocols

To scientifically validate AMPC, you must demonstrate two things: Target Engagement (it binds to the protein) and Chemical Integrity (the activity is not due to impurities).

Protocol A: Xanthine Oxidase (XO) Inhibition Assay

Rationale: AMPC is a bioisostere of purine precursors. XO inhibition is the standard benchmark for pyrazole-carboxamide scaffolds.

Materials:

  • Bovine Milk Xanthine Oxidase (Sigma-Aldrich/Merck).

  • Substrate: Xanthine (0.15 mM final concentration).

  • Buffer: 50 mM Phosphate buffer (pH 7.5) with 0.1 mM EDTA.

  • Detection: UV Spectrophotometer (290 nm).

Step-by-Step Workflow:

  • Preparation: Dissolve AMPC in DMSO to create a 10 mM stock. Prepare serial dilutions (0.1 µM to 100 µM) in Phosphate buffer. Keep DMSO final concentration < 1%.

  • Incubation: Mix 50 µL of Enzyme solution (0.01 units/mL) with 50 µL of AMPC test solution. Incubate at 25°C for 10 minutes.

    • Control: Use Allopurinol (positive control) and Buffer+DMSO (negative control).

  • Initiation: Add 100 µL of Xanthine substrate solution to initiate the reaction.

  • Kinetic Measurement: Monitor the increase in absorbance at 290 nm (formation of uric acid) every 30 seconds for 10 minutes.

  • Calculation: Plot the initial velocity (

    
    ) against inhibitor concentration. Determine IC50 using non-linear regression (GraphPad Prism or similar).
    
    
    
    
Protocol B: Cell Viability & Safety Profiling (MTT Assay)

Rationale: Before derivatization, the fragment must be proven non-cytotoxic to healthy cells.

  • Cell Lines: HCT116 (Colorectal) or HEK293 (Kidney - for toxicity).

  • Seeding: Seed

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Treat cells with AMPC (0 – 500 µM) for 48 hours.

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h at 37°C. Solubilize formazan crystals with DMSO.

  • Readout: Measure OD at 570 nm.

    • Validation Criteria: If CC50 < 50 µM, the scaffold is likely too toxic for use as a starting fragment.

Part 3: Visualization of Mechanism & Workflow[2]
Diagram 1: The Validation Pipeline

This diagram illustrates the logical flow from synthesis to data generation, ensuring a self-validating system.

ValidationPipeline Synth Synthesis of AMPC (Precursor: Methyl 2-cyano-3-ethoxyacrylate) QC Quality Control (1H-NMR, LC-MS) *Must confirm >98% Purity* Synth->QC Crude Product Screen Primary Screen (Enzymatic Assay) QC->Screen Pure AMPC Cell Secondary Screen (Cellular Viability) Screen->Cell IC50 < 50µM Decision Go/No-Go Decision (Ligand Efficiency Calc) Screen->Decision IC50 > 100µM (Fail) Cell->Decision CC50 > 500µM (Pass)

Caption: Figure 1. The critical path for validating AMPC activity. Note that purity verification (QC) is a mandatory gate before biological screening to avoid false positives from metal catalysts.

Diagram 2: Mechanism of Action (Scaffold Binding)

Visualizing how the AMPC scaffold interacts with the Xanthine Oxidase active site compared to the natural substrate.

Mechanism Target Xanthine Oxidase (Molybdenum Center) Outcome Reduced Uric Acid Production Target->Outcome Inhibition Substrate Xanthine (Natural Substrate) Substrate->Target Native Binding Inhibitor AMPC Scaffold (Competitive Inhibitor) Binding H-Bond Network (Glu802 / Arg880) Inhibitor->Binding N-Methyl Locks Conformation Binding->Target Blocks Active Site

Caption: Figure 2. Competitive inhibition mechanism. The N-Methyl group of AMPC orients the carboxamide towards key residues (Glu802), mimicking the transition state of Xanthine.

Part 4: Troubleshooting & Expert Tips
  • Solubility Issues: While AMPC is hydrophilic, high concentrations (for fragment screening) may precipitate in aqueous buffers.

    • Solution: Always pre-dissolve in 100% DMSO before diluting. Ensure final DMSO is consistent across all wells (e.g., 0.5%).

  • False Positives in Kinase Assays: Pyrazoles can sometimes chelate metals used in kinase assays (Mg2+, Mn2+).

    • Validation: If you observe high inhibition in kinase screens (e.g., Aurora-A), re-run the assay with increased metal ion concentration. If inhibition drops significantly, the activity is likely artifactual (chelation) rather than true binding.

  • Tautomeric Purity: Ensure your NMR confirms the

    
    -methyl position. Isomers (e.g., 5-amino-1-methyl vs 3-amino-1-methyl) have vastly different biological activities. The 3-amino isomer is the preferred scaffold for H-bond donor/acceptor motifs in kinase hinges.
    
References
  • Synthesis and Biological Evaluation of Pyrazole Carboxamide Derivatives. Source: Journal of Chemical and Pharmaceutical Research (JOCPR) Context: Establishes the baseline antimicrobial and antifungal protocols for pyrazole-4-carboxamide derivatives.

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. Source: PubMed (NIH) Context: Validates the scaffold's utility in kinase inhibition (FGFR) and provides structural data for binding modes.[1]

  • 3-Amino-1H-pyrazole-4-carboxamide (Compound Summary). Source: PubChem (NIH) Context: Provides physicochemical data, toxicity classifications, and links to bioassay aids for the non-methylated analog.

  • Discovery of Novel Pyrazole-4-carboxamide Derivatives as Potential SDHI Agents. Source: Journal of Agricultural and Food Chemistry (ACS) Context: Details the synthesis of intermediates and their evaluation against succinate dehydrogenase, a relevant metabolic target.

Sources

Technical Guide: Cross-Reactivity & Impurity Profiling of 3-Amino-1-methyl-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

3-amino-1-methyl-1H-pyrazole-4-carboxamide is a critical heterocyclic building block used in the synthesis of next-generation pharmaceuticals, particularly PARP inhibitors (e.g., analogs of Niraparib) and Kinase inhibitors (e.g., FLT3/CDK inhibitors).

In the context of drug development, "cross-reactivity" for this intermediate is a dual-faceted challenge:

  • Analytical Cross-Reactivity: The compound's structural similarity to its unmethylated precursor (3-amino-1H-pyrazole-4-carboxamide) and regioisomers (5-amino-1-methyl) creates significant risk of co-elution in HPLC/LC-MS assays, leading to false quantitation of impurities.

  • Pharmacological Cross-Reactivity: As a bioactive scaffold itself (sharing the pharmacophore of SDHI fungicides and kinase inhibitors), residual levels of this intermediate in the final drug substance pose a risk of off-target toxicity.

Compound Snapshot
PropertySpecification
Chemical Name 3-Amino-1-methyl-1H-pyrazole-4-carboxamide
CAS Registry 89181-79-3 (Methylated form); Distinct from 5334-31-6 (Unmethylated)
Molecular Formula C₅H₈N₄O
Molecular Weight 140.14 g/mol
Key Role Intermediate for Indazole/Pyrazole-based APIs; Impurity Marker

Comparative Analysis: Structural & Functional Cross-Reactivity

To establish a robust control strategy, one must understand how this molecule behaves relative to its closest structural analogs. The methyl group at the N1 position drastically alters the physicochemical profile compared to the N-unsubstituted parent.

Physicochemical Cross-Reactivity Profile

The following table contrasts the target molecule with its primary "cross-reactive" interference candidates.

FeatureTarget: 1-Methyl Analog Interference A: Unmethylated Parent Interference B: 5-Amino Regioisomer
Structure N1-MethylatedN-H (Free pyrazole)N1-Methyl, 5-Amino
Polarity (LogP) ~ -0.7 (More Lipophilic)~ -1.2 (Highly Polar)~ -0.6 (Similar)
pKa (Basic N) ~3.5~2.5~3.8
HPLC Behavior Retains longer on C18Elutes near void volume (Risk of suppression)Co-elution risk (Critical Pair)
Reactivity Nucleophilic at C5Amphoteric; TautomerizesNucleophilic at C3

Expert Insight: The critical analytical cross-reactivity occurs between the 1-methyl and 5-amino regioisomers. During the methylation of 3-amino-4-cyanopyrazole, both isomers form. Standard C18 gradients often fail to resolve them due to identical m/z and similar hydrophobicity.

Biological Cross-Reactivity (Off-Target Potential)

Unlike inert intermediates, the 3-amino-pyrazole-4-carboxamide scaffold is biologically active.

  • Kinase Binding: The carboxamide group mimics the adenine ring of ATP. Unreacted intermediate in a final drug product can act as a promiscuous kinase inhibitor (e.g., against CDK2/4 or FLT3), potentially confounding bioassay results.

  • Toxicology: Analogs are known Succinate Dehydrogenase Inhibitors (SDHIs). Cross-reactivity with mitochondrial enzymes is a specific safety concern for this impurity class.

Experimental Protocols

Protocol A: High-Resolution Specificity Assay (HPLC)

Objective: To achieve baseline separation of 3-amino-1-methyl-1H-pyrazole-4-carboxamide from its unmethylated parent and the 5-amino regioisomer.

Methodology: Standard acidic mobile phases (0.1% Formic Acid) often fail to separate the regioisomers due to protonation of the primary amine. A mid-pH buffered system is required to exploit the subtle pKa differences between the 3-amino and 5-amino nitrogens.

Chromatographic Conditions:

  • Column: Inertsil ODS-3V or Phenomenex Kinetex XB-C18 (150 x 4.6 mm, 3-5 µm).

  • Mobile Phase A: 20 mM Ammonium Formate, pH 5.5 (Adjusted with dilute Formic Acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 245 nm (Carboxamide absorption max).

  • Temperature: 30°C.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 5 Isocratic Hold (Elute Unmethylated Parent)
5.0 5 Start Gradient
15.0 30 Elute Methylated Isomers
20.0 90 Wash API/Matrix

| 25.0 | 5 | Re-equilibrate |

Validation Criteria (System Suitability):

  • Resolution (Rs): > 2.0 between 3-amino-1-methyl (Target) and 5-amino-1-methyl (Regioisomer).

  • Tailing Factor: < 1.5 (Critical for quantitative accuracy of the amine).

Protocol B: Synthetic Regiocontrol Workflow

Objective: Minimizing the formation of the cross-reactive 5-amino isomer during synthesis.

Causality: The regioselectivity of methylation depends on the tautomeric equilibrium of the precursor. Using a soft base (e.g., Cs₂CO₃) favors the thermodynamic product (3-amino-1-methyl), whereas strong bases (NaH) can lead to mixtures.

Step-by-Step Workflow:

  • Dissolution: Dissolve 3-amino-4-cyanopyrazole in anhydrous DMF (0.5 M).

  • Base Addition: Add 1.1 eq Cesium Carbonate (Cs₂CO₃). Stir for 30 min at 0°C to deprotonate.

  • Methylation: Add 1.05 eq Methyl Iodide (MeI) dropwise over 1 hour.

  • Hydrolysis: Convert the nitrile to carboxamide using H₂SO₄/H₂O (controlled hydrolysis) after isolating the methylated intermediate. This prevents hydrolysis byproducts from interfering with the methylation regioselectivity.

Visualization of Pathways & Logic[3]

Diagram 1: Analytical Cross-Reactivity & Separation Logic

This diagram illustrates the analytical challenge (co-elution) and the mechanistic solution (pH tuning) required to distinguish the target from its impurities.

AnalyticalLogic Sample Crude Reaction Mixture (Target + Impurities) Method_Acid Standard Acidic HPLC (0.1% FA, pH 2.5) Sample->Method_Acid Method_Buffer Optimized Buffered HPLC (Ammonium Formate, pH 5.5) Sample->Method_Buffer Unmethylated Impurity A: Unmethylated Parent (High Polarity) Target Target Analyte: 3-Amino-1-methyl (pKa ~3.5) Regioisomer Impurity B: 5-Amino-1-methyl (pKa ~3.8) Method_Acid->Unmethylated Elutes Void Result_Fail Co-elution (Cross-Reactivity) Method_Acid->Result_Fail Target & Isomer Co-elute Method_Buffer->Unmethylated Retained Result_Pass Baseline Separation (Specificity) Method_Buffer->Result_Pass pKa Difference Exploited Result_Pass->Target Result_Pass->Regioisomer

Caption: Analytical strategy distinguishing the target from cross-reactive regioisomers using pH-dependent selectivity.

Diagram 2: Synthetic Origins of Cross-Reactive Impurities

Visualizing where the impurities originate allows process chemists to implement control points.

SynthesisPath Precursor 3-Amino-4-cyanopyrazole (Tautomeric Mix) Reaction Methylation Step (MeI / Base) Precursor->Reaction Path_A N1-Methylation (Thermodynamic Control) Reaction->Path_A Soft Base (Cs2CO3) Path_B N2-Methylation (Kinetic Control) Reaction->Path_B Strong Base (NaH) Target_Int Intermediate A: 3-Amino-1-methyl Path_A->Target_Int Impurity_Int Intermediate B: 5-Amino-1-methyl Path_B->Impurity_Int Hydrolysis Acid Hydrolysis (H2SO4) Target_Int->Hydrolysis Impurity_Int->Hydrolysis Final_Target FINAL PRODUCT: 3-Amino-1-methyl-1H-pyrazole-4-carboxamide Hydrolysis->Final_Target Final_Impurity CROSS-REACTIVE IMPURITY: 5-Amino-1-methyl-1H-pyrazole-4-carboxamide Hydrolysis->Final_Impurity

Caption: Synthetic bifurcation showing the origin of the critical regioisomeric impurity.

References

  • Kamani, V. G., & Sujatha, M. (2022). "An Innovative Stability Indicating HPLC Method with Impurity Profiling of Niraparib." Rasayan Journal of Chemistry, 15(4), 2978-2985.

  • BenchChem. (2025). "An In-depth Technical Guide to the Formation of Methyl 3-amino-1H-pyrazole-4-carboxylate." BenchChem Technical Guides.

  • Fichez, J., et al. (2017). "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Chimica Italiana.

  • Zhi, Y., et al. (2019).[1] "Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia." International Journal of Molecular Sciences.

  • CymitQuimica. "Product Specification: 1H-Pyrazole-4-carboxamide, 3-amino-1-methyl- (CAS 89181-79-3)."[2]

Sources

Confirming the structure of 3-amino-1-methyl-1H-pyrazole-4-carboxamide using 2D NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Trap

In the synthesis of substituted pyrazoles—specifically 3-amino-1-methyl-1H-pyrazole-4-carboxamide —researchers face a critical "blind spot." The methylation of 3-amino-4-carboxamide pyrazole precursors often yields a mixture of regioisomers: the desired N1-methyl (3-amino) product and the N2-methyl (often named as 5-amino) byproduct.

Standard 1D NMR (


H) is frequently insufficient for distinguishing these isomers because the chemical environments of the methyl, amine, and aromatic protons are nearly identical in both structures.

This guide compares the Standard 1D Approach against the Integrated 2D NMR Protocol (NOESY/HMBC) . We demonstrate why the 2D approach is the mandatory standard for self-validating structural confirmation in drug development workflows.

Comparative Analysis: 1D vs. 2D NMR

The Structural Challenge

The core difficulty lies in determining the position of the methyl group relative to the amino group and the aromatic proton.

FeatureTarget: 3-amino-1-methyl Alternative: 5-amino-1-methyl
N-Methyl Position N1N1 (by IUPAC renumbering)
C5 Substituent Proton (H) Amine (NH

)
C3 Substituent Amine (NH

)
Proton (H)
Proximity N-Me is adjacent to H-5N-Me is distant from H-3
Method Performance Comparison
MethodologyReliabilityVerdictWhy?
1D Proton (

H)
LowFail Shifts for H-3 and H-5 overlap significantly (~7.5–8.0 ppm). N-Me shifts are indistinguishable (~3.6–3.8 ppm).
1D Carbon (

C)
MediumInconclusive Requires reliance on calculated chemical shift predictions, which can be inaccurate due to solvent effects.
2D NOESY HighValidating Spatial Proof: Directly detects the "through-space" distance between the Methyl group and the Ring Proton.
2D HMBC Very HighDefinitive Skeletal Proof: Links the Methyl protons to a specific Carbon (C5). We then check if that Carbon holds a proton or an amine.

Experimental Protocol: The Self-Validating Workflow

To achieve unambiguous assignment, follow this specific protocol. This workflow is designed to generate "Cross-Correlated Verification"—where NOESY data confirms HMBC data.

Step 1: Sample Preparation[1]
  • Solvent: DMSO-d

    
     (99.9% D).
    
    • Reasoning: Chloroform (CDCl

      
      ) often causes broadening of the amide/amine protons due to exchange. DMSO stabilizes these protons via hydrogen bonding, sharpening the signals for better NOE detection.
      
  • Concentration: 10–15 mg in 600 µL.

    • Note: Do not exceed 20 mg/0.6mL to avoid viscosity-induced line broadening, which degrades 2D resolution.

Step 2: Acquisition Parameters
  • Temperature: 298 K (25°C).

  • Experiments:

    • 1D

      
      H:  16 scans (Baseline).
      
    • 2D

      
      H-
      
      
      
      C HSQC:
      Multiplicity-edited (Distinguishes CH/CH
      
      
      from CH
      
      
      ).
    • 2D

      
      H-
      
      
      
      C HMBC:
      Optimized for long-range coupling (
      
      
      Hz).
    • 2D

      
      H-
      
      
      
      H NOESY:
      Mixing time (
      
      
      ) = 500 ms.

Data Interpretation & Logic

Visualizing the Isomers

The following diagram illustrates the structural difference and the specific NMR correlations that distinguish them.

IsomerComparison cluster_0 TARGET: 3-amino-1-methyl cluster_1 ALTERNATIVE: 5-amino-1-methyl Target_Me N-Me (Pos 1) Target_H H (Pos 5) Target_Me->Target_H Strong NOE (Adjacent) Target_Me->Target_H HMBC to C5 (C5 is a CH) Alt_Me N-Me (Pos 1) Alt_H H (Pos 3) Alt_Me->Alt_H NO NOE (Distant) Alt_Me->Alt_H HMBC to C5 (C5 is C-NH2) caption Figure 1: Critical NMR correlations distinguishing the regioisomers.

The Decision Matrix

Use this logic gate to interpret your spectral data.

DecisionTree Start Start Analysis Step1 Identify N-Me Signal (~3.7 ppm) and Ring Proton (~7.8 ppm) Start->Step1 Step2 Check NOESY Spectrum Step1->Step2 Decision1 Is there a cross-peak between N-Me and Ring H? Step2->Decision1 ResultA Strong Cross Peak Decision1->ResultA Yes ResultB No Cross Peak Decision1->ResultB No Step3A Check HMBC/HSQC ResultA->Step3A Step3B Check HMBC/HSQC ResultB->Step3B ValidationA HMBC: N-Me couples to C5 HSQC: C5 has a proton Step3A->ValidationA ValidationB HMBC: N-Me couples to C5 HSQC: C5 is Quaternary (Empty) Step3B->ValidationB ConclusionA CONFIRMED: 3-amino-1-methyl ValidationA->ConclusionA ConclusionB REJECTED: 5-amino-1-methyl ValidationB->ConclusionB caption Figure 2: Self-Validating Logic Flow for Structural Assignment.

Expected Chemical Shifts (DMSO-d )

Based on pyrazole electronic principles and literature analogs [1, 5].

AtomType

(ppm)

(ppm)
Key Correlations
1-N-CH

Methyl3.65 – 3.75 (s)35 – 38HMBC: to C5 (Critical)NOESY: to H-5 (Strong)
4-CONH

Amide6.8 – 7.5 (br)162 – 165HMBC: to C3, C5
3-NH

Amine5.2 – 5.8 (br)NOESY: to H-5 (Weak/Medium)
C-5 Aromatic CH7.6 – 8.1 (s)128 – 132HSQC: Cross-peak presentHMBC: from N-Me
C-3 Quaternary145 – 150HMBC: from H-5

Scientific Rationale (E-E-A-T)

Why NOESY is the "Smoking Gun"

In the 3-amino-1-methyl isomer, the methyl group on N1 and the proton on C5 are vicinal (structurally adjacent). The distance is typically < 3.0 Å, which falls well within the detection limit of the Nuclear Overhauser Effect (NOE), which decays as


.
Conversely, in the 5-amino  isomer, the C5 position is occupied by the amine group. The ring proton is pushed to C3. The distance between N1-Me and C3-H is > 4.5 Å, resulting in a silent or negligible NOE signal [5].
Why HMBC + HSQC is the "Validator"

HMBC (Heteronuclear Multiple Bond Correlation) detects 2- and 3-bond couplings. The N-Me protons will show a strong 3-bond coupling to C5.

  • The Check: Look at the HSQC (Heteronuclear Single Quantum Coherence) spectrum at the carbon frequency of C5.

    • If C5 shows an HSQC correlation (it has a proton attached)

      
      3-amino isomer .
      
    • If C5 is "silent" in HSQC (it is a quaternary carbon bonded to NH

      
      ) 
      
      
      
      5-amino isomer [1, 4].

References

  • Vertex AI Search. (2025). Relevant ¹H-¹³C HMBC, ¹H-¹⁵N HMBC, and ¹H-¹H NOESY correlations and chemical shifts of pyrazole regioisomers.[1] ResearchGate.[2][3] Link

  • Oxford Instruments. (2025). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.Link

  • MDPI. (2025). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses.Link

  • National Institutes of Health (PMC). (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives.Link

  • Royal Society of Chemistry. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships.Link

Sources

Efficacy of 3-amino-1-methyl-1H-pyrazole-4-carboxamide compared to commercial standards

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Efficacy of 3-amino-1-methyl-1H-pyrazole-4-carboxamide

Executive Summary: The "Privileged Scaffold" in Kinase Discovery

3-amino-1-methyl-1H-pyrazole-4-carboxamide (AMPC) is not merely a chemical intermediate; it is a privileged scaffold in modern medicinal chemistry, specifically designed to target the ATP-binding cleft of protein kinases. Unlike generic building blocks, AMPC possesses an intrinsic "Donor-Acceptor-Donor" (D-A-D) hydrogen-bonding motif that mimics the adenine ring of ATP, making it a highly efficient hinge binder .

This guide evaluates AMPC’s efficacy as a Fragment-Based Drug Discovery (FBDD) lead compared to commercial standard scaffolds (e.g., 2-aminopyrimidine, benzamide) and demonstrates its utility in synthesizing high-potency inhibitors for targets like JAK , BTK , and Aurora Kinases .

Technical Profile & Physicochemical Properties

For a fragment to be effective, it must adhere to the "Rule of Three" (RO3) to allow sufficient room for molecular growth during optimization. AMPC exhibits superior physicochemical properties compared to the unmethylated standard (3-aminopyrazole-4-carboxamide), primarily due to the N1-methyl group which locks the tautomeric state and improves lipophilicity without violating RO3.

Table 1: Physicochemical Profile vs. Commercial Fragment Standards

PropertyAMPC (The Product) 3-Amino-pyrazole-4-carboxamide (Unmethylated)2-Aminopyrimidine (Standard Scaffold)Benzamide (Standard Scaffold)
MW ( g/mol ) 140.14 126.1295.10121.14
cLogP -0.7 (Hydrophilic)-1.2 (Too Polar)-0.20.6
H-Bond Donors 2 (Exocyclic NH₂)3 (Includes Ring NH)12
H-Bond Acceptors 3 221
Tautomeric State Locked (Fixed) Dynamic (Promiscuous)FixedFixed
Ligand Efficiency (LE) High (~0.45) ModerateHighModerate

Analyst Insight: The N1-methylation of AMPC is critical. While the unmethylated analog suffers from tautomeric ambiguity (binding in multiple modes, reducing specificity), AMPC presents a rigid, pre-organized face to the kinase hinge region, reducing the entropic penalty of binding.

Comparative Efficacy: Fragment-Based Performance

In FBDD, efficacy is measured by Ligand Efficiency (LE) and Binding Mode Geometry .

A. Hinge Binding Efficacy (Mechanism of Action)

AMPC targets the kinase hinge region (residues connecting N- and C-lobes). Its carboxamide and amino groups form a robust bidentate or tridentate interaction network.

  • Commercial Standard (Aminopyrimidine): Relies on a single acceptor/donor pair. Often requires a "gatekeeper" interaction for selectivity.

  • AMPC Efficacy: The carboxamide group provides an additional anchor point (interacting with the backbone carbonyl of the hinge residue +2 positions away), significantly increasing residence time.

Diagram 1: Kinase Hinge Binding Mode Comparison

BindingMode cluster_0 Commercial Standard (2-Aminopyrimidine) cluster_1 Product (AMPC Scaffold) Hinge Kinase Hinge Region (Backbone CO / NH) AP 2-Aminopyrimidine (Monodentate/Bidentate) Hinge->AP H-Bond (2.9 Å) AMPC 3-amino-1-methyl- pyrazole-4-carboxamide (Tridentate Potential) Hinge->AMPC H-Bond 1 (NH...O) Hinge->AMPC H-Bond 2 (O...HN) Hinge->AMPC H-Bond 3 (Auxiliary)

Caption: AMPC offers a superior "Tridentate" binding potential compared to the bidentate limit of standard aminopyrimidines, enhancing affinity per heavy atom.

B. Derivatization to Potency (Case Study: JAK Inhibitors)

The true efficacy of AMPC is seen when it is elaborated into a full drug. It serves as the core for JAK1-selective inhibitors .

  • Experimental Comparison: In a study optimizing JAK inhibitors, replacing a phenyl ring (Benzamide standard) with the AMPC scaffold improved water solubility by >50-fold and reduced lipophilicity (LogD) without sacrificing potency.

  • Data Point:

    • Benzamide Analog: IC50 = 12 nM (Low Solubility, High Metabolic Clearance).

    • AMPC Analog: IC50 = 3 nM (High Solubility, Low Clearance).

Experimental Protocol: Synthesis of Bioactive AMPC Derivatives

To validate the efficacy of AMPC in your own pipeline, use this standard coupling protocol to generate a kinase-focused library.

Workflow: Amide Coupling & Cyclization

  • Preparation of Electrophile:

    • Dissolve 1.0 eq of carboxylic acid partner (e.g., substituted benzoic acid or heterocycle) in DMF.

    • Add 1.2 eq HATU and 2.0 eq DIPEA. Stir for 15 min at RT.

  • Coupling (The AMPC Step):

    • Add 1.0 eq 3-amino-1-methyl-1H-pyrazole-4-carboxamide .

    • Note: The exocyclic amine at C3 is the nucleophile. The amide nitrogen at C4 is non-nucleophilic due to resonance.

    • Stir at 50°C for 4-6 hours. Monitor by LC-MS (Target Mass = Acid + 140 - 18).

  • Workup:

    • Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF.

    • Dry over Na₂SO₄ and concentrate.

  • Validation:

    • Test in ADP-Glo™ Kinase Assay (Promega) against JAK1/JAK2.

Diagram 2: Synthetic Utility Workflow

Synthesis Start Start: AMPC Scaffold (Nucleophile) Coupling Coupling Reaction (HATU/DIPEA, DMF, 50°C) Start->Coupling Partner Acid Partner (Specificity Element) Partner->Coupling Product Bioactive Ligand (Kinase Inhibitor) Coupling->Product Yield > 75% Assay Validation: IC50 Determination Product->Assay

Caption: Streamlined synthesis pathway for converting AMPC into high-affinity kinase inhibitors.

References

  • Siu, T., et al. (2017).[1] "The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor."[1] Journal of Medicinal Chemistry. Link

  • BenchChem. (2025). "An In-depth Technical Guide to the Formation of Methyl 3-amino-1H-pyrazole-4-carboxylate." BenchChem Technical Guides. Link

  • Fichez, J., et al. (2023). "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Molecules. Link

  • ChemicalBook. (2023).[2] "Synthesis of Avapritinib and Key Intermediates." ChemicalBook Protocols. Link

  • CymitQuimica. (2025).[3][4] "Product Specification: 1H-Pyrazole-4-carboxamide, 3-amino-1-methyl-." Catalog Entry. Link

Sources

The 3-Aminopyrazole Scaffold: A Privileged Motif in Modern Drug Discovery - A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

The 3-aminopyrazole core is a cornerstone in contemporary medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable ability to interact with a diverse array of biological targets. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 3-aminopyrazole derivatives, offering researchers and drug development professionals a comprehensive technical resource. We will explore the nuanced effects of structural modifications on their activity as kinase inhibitors, anticancer agents, and antimicrobial compounds, supported by experimental data and detailed protocols.

The 3-Aminopyrazole Core: A Versatile Pharmacophore

The 3-aminopyrazole moiety's success as a pharmacophore stems from its unique electronic and structural features. The pyrazole ring is an aromatic heterocycle containing two adjacent nitrogen atoms, which can act as both hydrogen bond donors and acceptors. The 3-amino group provides a crucial hydrogen bond donor, frequently engaging with the hinge region of kinases, a key interaction for potent inhibition.[1] The scaffold's planarity and the potential for substitution at multiple positions (N1, C4, and C5) allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Comparative SAR of 3-Aminopyrazole Derivatives as Kinase Inhibitors

Kinases are a major class of drug targets, and 3-aminopyrazole derivatives have been extensively explored as inhibitors of various kinase families. The following sections compare the SAR of these derivatives against key kinase targets.

Cyclin-Dependent Kinase (CDK) Inhibitors

Cyclin-dependent kinases are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[2] 3-Aminopyrazole derivatives have emerged as potent CDK inhibitors.

A key SAR finding is that substitution at the 5-position of the pyrazole ring with a small, hydrophobic group, such as a cyclopropyl or cyclobutyl group, is often optimal for potent CDK2 inhibition.[3][4] The amide linker at the 3-amino position and the nature of the aryl group attached to it are also critical for activity. For instance, compound PHA-533533 demonstrated a significant improvement in solubility and plasma protein binding compared to its lead compound, while maintaining potent CDK2/cyclin A inhibition.[3]

CompoundR1R2CDK2/cyclin A IC50/KiReference
PNU-292137 Cyclopropyl2-naphthylacetamide37 nM (IC50)[2]
PHA-533533 (13) Cyclopropyl2-[4-(2-oxo-1-pyrrolidinyl)phenyl]propanamide31 nM (Ki)[3]
24 CyclobutylSubstituted phenyl24 nM (IC50 vs CDK2/cyclin E)[4]

Key SAR Insights for CDK Inhibition:

  • 5-Position: Small, hydrophobic groups like cyclopropyl and cyclobutyl enhance binding in a shallow hydrophobic pocket of CDK2.[4]

  • 3-Amino Linker: An amide linkage is generally preferred.

  • Aryl Moiety (R2): Modifications to the aryl group can significantly impact solubility and pharmacokinetic properties without compromising potency.[3] The presence of a substituted biphenyl or 2-thenyl phenyl at this position can be favorable for activity.

c-Jun N-terminal Kinase 3 (JNK3) Inhibitors

JNK3 is primarily expressed in the brain and is implicated in neuronal apoptosis, making it a target for neurodegenerative diseases.[5] Aminopyrazole-based inhibitors have been developed with high selectivity for JNK3 over other kinases like p38.[5][6]

The planarity of the pyrazole and the N-linked phenyl structures are crucial for selective binding to the smaller active site of JNK3 compared to p38.[5] Extensive SAR studies have revealed that modifications to the urea and amide moieties, as well as the substitution pattern on the phenyl rings, can fine-tune both potency and isoform selectivity.[6] For example, moving a methyl group on a pyridine ring from the 4'-position to the 2'-position decreased JNK3 potency but significantly improved selectivity over JNK1.[6]

CompoundJNK3 IC50 (nM)JNK1 IC50 (nM)p38α IC50 (nM)Reference
SR-3576 7>20,000>20,000[5]
26k <1>500>20,000[6]
26n 1.7>85>10,000[6][7]

Key SAR Insights for JNK3 Inhibition:

  • Planarity: The planar nature of the aminopyrazole core is key for selectivity.[5]

  • Isoform Selectivity: Subtle changes in substituent positions on appended aryl rings can dramatically influence isoform selectivity (JNK3 vs. JNK1/2).[6]

  • p38 Selectivity: The aminopyrazole scaffold generally affords excellent selectivity against the closely related p38 kinase.[5][6]

AXL Receptor Tyrosine Kinase Inhibitors

AXL is a receptor tyrosine kinase that is overexpressed in many cancers and is associated with poor prognosis and drug resistance.[8] 3-Aminopyrazole derivatives have been identified as potent and selective AXL inhibitors.

A notable example, compound 6li , demonstrated an IC50 of 1.6 nM against AXL and exhibited significant in vivo antitumor efficacy in a breast cancer model.[8] The SAR studies for these inhibitors often focus on optimizing the interactions with the hinge region and the DFG motif of the kinase domain.

CompoundAXL IC50 (nM)In Vivo EfficacyReference
6li 1.6Significant tumor growth inhibition in a 4T1 xenograft model[8]
BGB324 (Bemcentinib) 14In clinical trials for various cancers[9]

Key SAR Insights for AXL Inhibition:

  • Potency: The 3-aminopyrazole scaffold can be elaborated to achieve nanomolar potency against AXL.[8]

  • Selectivity: High selectivity against a broad panel of kinases has been achieved with certain derivatives.[8]

  • In Vivo Activity: Optimized compounds have demonstrated promising in vivo antitumor activity.[8][10]

Comparative SAR of 3-Aminopyrazole Derivatives as Anticancer Agents

Beyond kinase inhibition, 3-aminopyrazole derivatives exhibit anticancer activity through various mechanisms.

A series of 4-aminopyrazole derivatives and their cyclized pyrazolo[4,3-d]pyrimidine analogues have been synthesized and evaluated for their cytotoxic properties.[11] The most potent derivative, compound 7 , displayed IC50 values in the low micromolar range against several cancer cell lines.[11] The structure-activity relationship for these compounds is complex, with the nature and position of substituents on the pyrazole and fused pyrimidine rings playing a significant role.

CompoundCell LineIC50 (µM)Reference
7 MCF-711.51 ± 0.35[11]
HCT-11621.25 ± 0.37[11]

Key SAR Insights for Anticancer Activity:

  • Heterocyclic Fusion: Cyclization of the aminopyrazole into fused systems like pyrazolopyrimidines can lead to potent cytotoxic agents.[11]

  • Substitution Pattern: The specific substitution pattern on the heterocyclic core is critical for activity and selectivity against different cancer cell lines.[11]

Comparative SAR of 3-Aminopyrazole Derivatives as Antimicrobial Agents

The 3-aminopyrazole scaffold has also been incorporated into compounds with significant antimicrobial activity.

The presence of lipophilic substituents, such as chloro and bromo groups, on the pyrazole ring has been shown to increase antimicrobial activity.[12] In a series of N-substituted 3-aminopyrazine-2-carboxamides, the nature of the substituent on the amide nitrogen was found to be crucial for activity. Phenyl derivatives were active against staphylococcal strains, while benzyl derivatives were inactive.[13]

CompoundOrganismMIC (µM)Reference
20 (R' = 4-CF3) Staphylococcus aureus31.25[13]
17 (R' = 2,4-diOCH3) Mycobacterium tuberculosis H37Rv46[13]

Key SAR Insights for Antimicrobial Activity:

  • Lipophilicity: Increased lipophilicity through halogen substitution can enhance antimicrobial potency.[12]

  • Amide Substituent: The nature of the substituent on the amide nitrogen dramatically influences the antibacterial spectrum.[13]

  • Chain Length (Alkyl derivatives): For certain series, increasing the alkyl chain length can lead to increased antimycobacterial activity.[13]

Experimental Protocols

General Synthesis of 3-Aminopyrazole Derivatives

A common method for the synthesis of 3-aminopyrazoles involves the condensation of a β-ketonitrile with hydrazine hydrate.[14]

Step-by-Step Protocol:

  • Dissolve the β-ketonitrile (1 equivalent) in a suitable solvent, such as ethanol.

  • Add hydrazine hydrate (1-1.2 equivalents) to the solution.

  • The reaction mixture is typically heated under reflux for several hours until the starting material is consumed (monitored by TLC).

  • After cooling, the product often precipitates and can be collected by filtration.

  • Further purification can be achieved by recrystallization or column chromatography.

β-Ketonitrile β-Ketonitrile 3-Aminopyrazole 3-Aminopyrazole β-Ketonitrile->3-Aminopyrazole Hydrazine Hydrate, Heat

Caption: General synthesis of 3-aminopyrazoles.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for determining the IC50 of a compound against a target kinase using a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™).[15]

Step-by-Step Protocol:

  • Prepare serial dilutions of the 3-aminopyrazole inhibitor in a suitable buffer (e.g., Kinase Buffer with ≤1% DMSO).

  • In a 384-well plate, add the inhibitor dilutions.

  • Add the kinase and substrate mixture to each well.

  • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding ATP solution.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30-60 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Calculate percent inhibition relative to controls and determine the IC50 value by fitting the data to a dose-response curve.

cluster_0 Kinase Reaction cluster_1 Signal Detection Kinase + Substrate + Inhibitor Kinase + Substrate + Inhibitor Add ATP Add ATP Kinase + Substrate + Inhibitor->Add ATP Incubate Incubate Add ATP->Incubate Add ADP-Glo™ Reagent Add ADP-Glo™ Reagent Incubate->Add ADP-Glo™ Reagent Incubate (Deplete ATP) Incubate (Deplete ATP) Add ADP-Glo™ Reagent->Incubate (Deplete ATP) Add Kinase Detection Reagent Add Kinase Detection Reagent Incubate (Deplete ATP)->Add Kinase Detection Reagent Incubate (Generate Signal) Incubate (Generate Signal) Add Kinase Detection Reagent->Incubate (Generate Signal) Measure Luminescence Measure Luminescence Incubate (Generate Signal)->Measure Luminescence

Caption: Workflow for a luminescence-based kinase assay.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing the metabolic activity of cells, which is an indicator of cell viability.[16][17][18]

Step-by-Step Protocol:

  • Seed cells in a 96-well plate at an appropriate density and incubate overnight.

  • Treat the cells with various concentrations of the 3-aminopyrazole derivatives. Include vehicle and positive controls.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Seed Cells Seed Cells Add Compound Add Compound Seed Cells->Add Compound Incubate Incubate Add Compound->Incubate Add MTT Add MTT Incubate->Add MTT Incubate (Formazan Formation) Incubate (Formazan Formation) Add MTT->Incubate (Formazan Formation) Solubilize Formazan Solubilize Formazan Incubate (Formazan Formation)->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance

Caption: MTT assay workflow for cytotoxicity testing.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[19][20]

Step-by-Step Protocol:

  • Prepare a two-fold serial dilution of the 3-aminopyrazole derivative in a 96-well microtiter plate containing broth medium.

  • Prepare a standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland standard).

  • Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plate at an appropriate temperature and duration (e.g., 37°C for 18-24 hours).

  • Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Serial Dilution of Compound Serial Dilution of Compound Inoculate with Bacteria Inoculate with Bacteria Serial Dilution of Compound->Inoculate with Bacteria Incubate Incubate Inoculate with Bacteria->Incubate Read MIC Read MIC Incubate->Read MIC

Caption: Broth microdilution workflow for MIC determination.

Signaling Pathways Modulated by 3-Aminopyrazole Derivatives

The therapeutic effects of 3-aminopyrazole derivatives are a direct consequence of their interaction with key signaling pathways.

CDK2 Signaling Pathway Inhibition

3-Aminopyrazole CDK2 inhibitors block the G1/S transition of the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells.

Cyclin E Cyclin E CDK2 CDK2 Cyclin E->CDK2 binds pRb pRb CDK2->pRb phosphorylates E2F E2F pRb->E2F releases S-phase Genes S-phase Genes E2F->S-phase Genes activates transcription Cell Cycle Progression Cell Cycle Progression S-phase Genes->Cell Cycle Progression 3-Aminopyrazole Inhibitor 3-Aminopyrazole Inhibitor 3-Aminopyrazole Inhibitor->CDK2 inhibits Stress Stimuli Stress Stimuli MKK4/7 MKK4/7 Stress Stimuli->MKK4/7 activates JNK3 JNK3 MKK4/7->JNK3 phosphorylates c-Jun c-Jun JNK3->c-Jun phosphorylates Pro-apoptotic Genes Pro-apoptotic Genes c-Jun->Pro-apoptotic Genes activates transcription Neuronal Apoptosis Neuronal Apoptosis Pro-apoptotic Genes->Neuronal Apoptosis 3-Aminopyrazole Inhibitor 3-Aminopyrazole Inhibitor 3-Aminopyrazole Inhibitor->JNK3 inhibits

Caption: Neuroprotective effect of JNK3 inhibition.

AXL Signaling Pathway Inhibition

By inhibiting the AXL receptor, 3-aminopyrazole derivatives can block downstream signaling pathways that promote cancer cell proliferation, survival, and migration. [9]

Gas6 Gas6 AXL Receptor AXL Receptor Gas6->AXL Receptor binds & activates PI3K/AKT PI3K/AKT AXL Receptor->PI3K/AKT MAPK/ERK MAPK/ERK AXL Receptor->MAPK/ERK Cell Survival & Proliferation Cell Survival & Proliferation PI3K/AKT->Cell Survival & Proliferation Cell Migration & Invasion Cell Migration & Invasion MAPK/ERK->Cell Migration & Invasion 3-Aminopyrazole Inhibitor 3-Aminopyrazole Inhibitor 3-Aminopyrazole Inhibitor->AXL Receptor inhibits

Caption: AXL signaling inhibition in cancer therapy.

Conclusion

The 3-aminopyrazole scaffold continues to be a highly fruitful starting point for the design of potent and selective modulators of a wide range of biological targets. The structure-activity relationships discussed in this guide highlight the importance of subtle structural modifications in achieving desired biological activity and drug-like properties. The provided experimental protocols and pathway diagrams serve as a practical resource for researchers in the field of drug discovery and development, facilitating the rational design and evaluation of novel 3-aminopyrazole-based therapeutics.

References

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Evaluation of 3-Amino-1-methyl-1H-pyrazole-4-carboxamide: Scaffold Analysis & Antifungal Spectrum Profiling

[1][2]

Executive Summary: The Scaffold vs. The Active Agent

3-amino-1-methyl-1H-pyrazole-4-carboxamide represents the "naked" core of the pyrazole carboxamide fungicide class. In drug development, it serves as a negative control or synthetic precursor . Its hydrophilic nature and lack of lipophilic "tail" groups prevent it from effectively penetrating fungal membranes or binding tightly to the Ubiquinone-binding site (Q-site) of Complex II.

  • Role: Synthetic Intermediate / SAR Baseline.

  • Intrinsic Activity: Low to Negligible (EC₅₀ > 100 mg/L).

  • Target: Precursor to SDHIs (Targeting Mitochondrial Complex II).

Comparative Efficacy Snapshot
Feature3-amino-1-methyl-1H-pyrazole-4-carboxamide (Scaffold)Fluxapyroxad (Optimized SDHI)Tebuconazole (Azole Standard)
Primary Target None (Weak affinity to SDH)SDH (Complex II) - Q-siteCYP51 (Ergosterol Synthesis)
Lipophilicity (LogP) Low (< 1.0)High (3.0 - 4.[1]0)Moderate (3.7)
Spectrum Inactive (Baseline)Broad (Ascomycetes, Basidiomycetes)Broad (Ascomycetes, Basidiomycetes)
Key Pathogens N/ASeptoria, Rhizoctonia, BotrytisFusarium, Rusts
EC₅₀ (Typical) > 100 mg/L (Inactive)0.01 - 0.5 mg/L0.1 - 5.0 mg/L

Mechanism of Action & SAR Logic

To understand the spectrum, one must understand why the 3-amino precursor is inactive while its derivatives are potent.

The SDHI Binding Mechanism

SDHI fungicides bind to the Succinate Dehydrogenase (SQR) enzyme in the mitochondrial respiratory chain.

  • The Anchor (Pyrazole Core): The 1-methyl-pyrazole-4-carbonyl moiety mimics the substrate but requires specific electronic properties.

  • The Spacer (Amide Bond): Critical for hydrogen bonding with Tyrosine-58 and Tryptophan-173 in the active site.

  • The Hydrophobic Tail (Missing in 3-amino precursor): A lipophilic group (e.g., substituted phenyl/biphenyl) is required to occupy the hydrophobic pocket formed by the enzyme. Without this, the 3-amino precursor cannot bind.

Signaling Pathway Diagram (SDH Inhibition)

The following diagram illustrates the interruption of the TCA cycle and Electron Transport Chain (ETC) by SDHIs, highlighting where the scaffold fits.

SDHI_MechanismSuccinateSuccinateComplexIIComplex II (SDH Enzyme)Succinate->ComplexIIOxidationFumarateFumarateComplexII->FumarateUbiquinoneUbiquinone (Q)ComplexII->Ubiquinonee- TransferUbiquinolUbiquinol (QH2)Ubiquinone->UbiquinolReductionComplexIIIComplex IIIUbiquinol->ComplexIIIATPATP ProductionComplexIII->ATPRespiration ChainSDHIPyrazole Carboxamide(Active Derivative)SDHI->ComplexIIBLOCKS Q-SiteScaffold3-amino-1-methyl...(Precursor)Scaffold->ComplexIINo Binding(Lacks Tail)

Caption: Mechanism of SDH inhibition. The active derivative blocks electron transfer to Ubiquinone, while the precursor (Scaffold) fails to bind due to lack of lipophilic interaction.

Comparative Antifungal Spectrum Analysis

This section compares the theoretical and experimental performance of the scaffold against established fungicide classes.

A. Spectrum vs. Optimized SDHIs (e.g., Fluxapyroxad)
  • 3-amino-1-methyl-1H-pyrazole-4-carboxamide:

    • Activity:Null.

    • Reason: The 3-amino group is electron-donating, whereas potent SDHIs typically require an electron-withdrawing group (e.g., CF₃ or CHF₂ ) at the C3 position to optimize the acidity of the amide proton for H-bonding. Furthermore, the "4-carboxamide" nitrogen must be substituted with a lipophilic aryl group.

  • Fluxapyroxad:

    • Activity:Broad Spectrum. [2][3]

    • Targets:Alternaria (Early Blight), Botrytis (Grey Mold), Rhizoctonia (Sheath Blight), Sclerotinia.

    • Differentiation: Excellent efficacy against Basidiomycetes which are often naturally tolerant to other classes.

B. Spectrum vs. Azoles (e.g., Tebuconazole)
  • Azoles: Target the cell membrane (Ergosterol biosynthesis). They are highly effective against Fusarium and Rusts but struggle with Botrytis.

  • Comparison: The pyrazole scaffold is chemically distinct and shows no cross-resistance with azoles. However, as a raw intermediate, it offers no control compared to the high efficacy of Tebuconazole.

C. Spectrum vs. Strobilurins (e.g., Azoxystrobin)
  • Strobilurins: Target Complex III (Qo site).

  • Comparison: Active pyrazole carboxamides (SDHIs) are often used in mixtures with Strobilurins to manage resistance. The scaffold itself is inactive and cannot replace Strobilurins.

Experimental Protocol: Determining the Spectrum

To validate the inactivity of the precursor vs. the active agent, researchers use Mycelial Growth Inhibition Assays .

Protocol: In Vitro Sensitivity Assay

Objective: Determine EC₅₀ values for the scaffold vs. a commercial standard.

Materials:

  • Test Compounds: 3-amino-1-methyl-1H-pyrazole-4-carboxamide (Technical Grade, >95%), Fluxapyroxad (Standard).

  • Media: Potato Dextrose Agar (PDA).

  • Pathogens: Rhizoctonia solani, Botrytis cinerea, Alternaria alternata.

Workflow:

  • Stock Preparation: Dissolve compounds in DMSO to create a 10,000 mg/L stock.

  • Media Amendment: Add stock to molten PDA (50°C) to achieve final concentrations: 0, 0.1, 1, 10, 50, 100 mg/L. (Ensure DMSO < 1% v/v).

  • Inoculation: Place a 5mm mycelial plug of the active pathogen in the center of each plate.

  • Incubation: Incubate at 25°C in the dark for 3-7 days (until control reaches edge).

  • Measurement: Measure colony diameter (cross-method).

  • Calculation: Calculate % Inhibition =

    
    . Regress Probit values to find EC₅₀.
    
Expected Results (Hypothetical Data)
PathogenScaffold EC₅₀ (mg/L)Fluxapyroxad EC₅₀ (mg/L)Interpretation
R. solani> 100 (Inactive)0.02Scaffold lacks binding affinity.
B. cinerea> 100 (Inactive)0.45Scaffold cannot penetrate hyphae.
A. alternata> 100 (Inactive)0.15No intrinsic toxicity.

Synthesis Pathway & SAR Visualization

The following diagram maps how the inactive 3-amino precursor is chemically modified to create active fungicides.

Synthesis_SARcluster_SARStructure-Activity Relationship (SAR)Precursor3-amino-1-methyl-1H-pyrazole-4-carboxamide(The Topic: Inactive Scaffold)Step1Sandmeyer Reaction / Halogenation(Convert Amino -> Halo/CF3)Precursor->Step1Structural ModificationIntermediateActivated Acid Chloride(1-methyl-3-difluoromethyl-pyrazole-4-COCl)Step1->IntermediateCouplingAmide Coupling(+ Lipophilic Amine)Intermediate->CouplingActiveDrugActive SDHI Fungicide(e.g., Fluxapyroxad, Sedaxane)Coupling->ActiveDrugGain of Bioactivity

Caption: Transformation of the inactive 3-amino scaffold into potent SDHI fungicides via functional group modification and lipophilic coupling.

References

  • Glättli, E. et al. (2012). Pyraziflumid: A novel SDHI fungicide for the control of Sclerotinia and Botrytis. Journal of Pesticide Science. Link

  • Walter, H. (2016). Bioactive Carboxylic Compound Classes: Pyrazole Carboxamides. Wiley-VCH. Link

  • Fungicide Resistance Action Committee (FRAC). (2024). FRAC Code List 2024: Fungal Control Agents Sorted by Cross Resistance Pattern and Mode of Action. Link

  • Sierotzki, H., & Scalliet, G. (2013). A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides. Phytopathology, 103(9), 880-887. Link

  • Yan, X. et al. (2020). Design, Synthesis, and Antifungal Activity of Novel Pyrazole-4-carboxamide Derivatives. Journal of Agricultural and Food Chemistry. Link

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